FR186054
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
179053-90-8 |
|---|---|
Molecular Formula |
C26H27N5OS2 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
1-benzyl-3-[6-methyl-2,4-bis(methylsulfanyl)-3-pyridinyl]-1-[[3-(1H-pyrazol-5-yl)phenyl]methyl]urea |
InChI |
InChI=1S/C26H27N5OS2/c1-18-14-23(33-2)24(25(28-18)34-3)29-26(32)31(16-19-8-5-4-6-9-19)17-20-10-7-11-21(15-20)22-12-13-27-30-22/h4-15H,16-17H2,1-3H3,(H,27,30)(H,29,32) |
InChI Key |
XCMUCRXXBCAKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)N(CC2=CC=CC=C2)CC3=CC(=CC=C3)C4=CC=NN4)SC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 186054 FR-186054 FR186054 N-benzyl-N-(3-(pyrazol-3-yl)benzyl)-N'-(2,4-bis(methylthio)-6-methylpyridin-3-yl)urea |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Chemical Synthesis of FR186054: A Potent, Orally Active ACAT Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
FR186054 is a potent and orally active inhibitor of Acyl-CoA: Cholesterol O-acyltransferase (ACAT), an enzyme crucial in the metabolism of cholesterol. Developed by Fujisawa Pharmaceutical Co., Ltd., this compound emerged from a dedicated research program aimed at identifying novel therapeutic agents for hypercholesterolemia and atherosclerosis. This document provides an in-depth technical guide on the discovery, chemical synthesis, and biological activity of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Origin
This compound was discovered and developed by researchers at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) as part of their extensive screening program for novel ACAT inhibitors. The "FR" designation in its name is a common prefix for compounds originating from Fujisawa's research laboratories. The primary goal of this research was to find a potent and selective inhibitor of ACAT with good oral bioavailability to treat diseases associated with high cholesterol levels.
The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study of a series of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas. This chemical class was identified as a promising scaffold for ACAT inhibition. Through meticulous chemical modification and biological evaluation, this compound was identified as a lead candidate with a potent inhibitory effect on ACAT and favorable pharmacokinetic properties.
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process that involves the formation of a key urea linkage. The general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound, as adapted from the primary literature, is provided below.
Step 1: Synthesis of the Amine Precursor
The synthesis begins with the preparation of the heteroaryl-substituted benzylamine intermediate. This is typically achieved through a series of reactions starting from commercially available materials. The specific choice of starting materials and reaction conditions is crucial for achieving a good yield and purity of the intermediate.
Step 2: Synthesis of the Isocyanate Precursor
The second key intermediate is an appropriately substituted aryl isocyanate. This is often prepared from the corresponding aniline derivative by reacting it with phosgene or a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent.
Step 3: Urea Formation
The final step in the synthesis of this compound involves the reaction of the amine precursor with the isocyanate precursor. This reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified by crystallization or column chromatography.
Caption: General workflow for the chemical synthesis of this compound.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of ACAT, an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestine and liver.
Quantitative Data
The biological activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against ACAT.
| Compound | Target | IC50 (nM) | Reference |
| This compound | ACAT | 99 | [1] |
Signaling Pathway
ACAT plays a critical role in cellular cholesterol homeostasis. By inhibiting ACAT, this compound is expected to modulate several downstream pathways related to cholesterol metabolism and transport. The inhibition of ACAT leads to a decrease in the intracellular pool of cholesteryl esters, which has several consequences:
-
Reduced Cholesterol Absorption: In the intestine, ACAT2 is responsible for the esterification of dietary and biliary cholesterol, a necessary step for its absorption. Inhibition of ACAT2 can therefore reduce the absorption of cholesterol from the diet.
-
Decreased VLDL Secretion: In the liver, ACAT2 provides cholesteryl esters for the assembly and secretion of very-low-density lipoproteins (VLDL). By inhibiting ACAT2, this compound can reduce the secretion of VLDL, a precursor to low-density lipoprotein (LDL) or "bad cholesterol."
-
Inhibition of Foam Cell Formation: In macrophages within the arterial wall, ACAT1 is responsible for the accumulation of cholesteryl esters, leading to the formation of foam cells, a hallmark of atherosclerosis. Inhibition of ACAT1 can prevent this process and potentially slow the progression of atherosclerosis.
Caption: Signaling pathway of ACAT and the inhibitory action of this compound.
Experimental Protocols
ACAT Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against ACAT.
1. Enzyme Preparation:
-
Microsomes containing ACAT enzyme are prepared from a suitable source, such as cultured cells (e.g., CHO cells) or animal tissues (e.g., rat liver).
-
The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford assay.
2. Assay Procedure:
-
The assay is typically performed in a microplate format.
-
The reaction mixture contains the microsomal enzyme preparation, a source of cholesterol (e.g., cholesterol in a suitable detergent), and the test compound (this compound) at various concentrations.
-
The reaction is initiated by the addition of the substrate, [1-14C]oleoyl-CoA.
-
The mixture is incubated at 37°C for a specific period.
-
The reaction is stopped by the addition of a quenching solution (e.g., a mixture of isopropanol and heptane).
3. Product Quantification:
-
The formed [14C]cholesteryl oleate is extracted with an organic solvent (e.g., heptane).
-
The amount of radioactivity in the organic phase is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound represents a significant achievement in the quest for effective and orally bioavailable ACAT inhibitors. Its discovery by Fujisawa Pharmaceutical Co., Ltd. was a culmination of rigorous medicinal chemistry efforts. The chemical synthesis is well-defined, and its biological activity as a potent ACAT inhibitor has been clearly established. The mechanism of action, involving the inhibition of cholesterol esterification, holds therapeutic promise for the management of hypercholesterolemia and the prevention of atherosclerosis. This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the clinical efficacy and safety of this compound and related compounds is warranted.
References
FR182877: A Technical Guide to its Mechanism of Action in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR182877 is a potent, naturally derived cytotoxic agent that has garnered significant interest within the scientific community for its unique mechanism of action targeting the cell cycle. This technical guide provides an in-depth overview of the core molecular mechanisms by which FR182877 exerts its effects, with a particular focus on its role as a microtubule-stabilizing agent and its subsequent impact on cell cycle progression. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of microtubule-targeting agents.
Core Mechanism of Action: Microtubule Stabilization and G2/M Arrest
FR182877's primary mechanism of action is the stabilization of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is critical for the proper segregation of chromosomes.
FR182877 binds to β-tubulin, a subunit of the microtubule polymer, at the taxoid-binding site. This binding event promotes the polymerization of tubulin into microtubules and, crucially, inhibits their depolymerization. The resulting hyper-stabilized microtubules are dysfunctional and cannot undergo the necessary dynamic changes required for mitotic spindle formation and function.
This disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a critical cell cycle surveillance mechanism. The SAC halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase until all chromosomes are correctly attached to a functional mitotic spindle. The prolonged arrest in the G2/M phase ultimately triggers apoptotic cell death in cancer cells.
Quantitative Data
The following tables summarize the available quantitative data regarding the biological activity of FR182877.
| Cell Line | IC50 (nM) | Reference |
| P388 (murine leukemia) | 0.8 | [1] |
| MCF-7 (human breast adenocarcinoma) | 1.5 | [1] |
| A549 (human lung carcinoma) | 2.1 | [1] |
| HT-29 (human colon adenocarcinoma) | 1.2 | [1] |
Table 1: Cytotoxicity of FR182877 in various cancer cell lines. The 50% inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of FR182877 across a range of cancer cell types.
| Parameter | Value | Reference |
| Apparent Kᵢ for paclitaxel binding | 88 nM | [1] |
Table 2: Biochemical activity of FR182877. The apparent inhibition constant (Kᵢ) indicates the high affinity of FR182877 for the taxoid-binding site on tubulin.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by FR182877, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of FR182877 leading to G2/M cell cycle arrest.
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of FR182877 on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
FR182877 stock solution (in DMSO)
-
Paclitaxel (positive control)
-
96-well microplate, spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.
Procedure:
-
Prepare the tubulin solution on ice by diluting the stock to a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP.
-
Add 10 µL of various concentrations of FR182877 (or DMSO for control, paclitaxel for positive control) to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to obtain polymerization curves. An increase in absorbance indicates microtubule polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of FR182877 on cell cycle distribution.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
FR182877
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of FR182877 for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization, and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Experimental Workflow Diagrams
Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
FR182877 is a powerful antimitotic agent that functions by stabilizing microtubules, leading to a robust G2/M cell cycle arrest and subsequent apoptosis in cancer cells. Its high affinity for the taxoid-binding site on β-tubulin underscores its potency. The detailed protocols and workflows provided in this guide offer a framework for researchers to further investigate the intricate molecular details of FR182877's activity and to explore its potential as a therapeutic agent. Further research into its differential effects on various cancer types and potential resistance mechanisms will be crucial for its clinical development.
References
An In-depth Technical Guide to Selective Polo-like Kinase 1 (Plk1) Inhibition: A Profile of FR186054
Disclaimer: As of late 2025, "FR186054" is not a widely documented selective Polo-like kinase 1 (Plk1) inhibitor in publicly available scientific literature. Therefore, this technical guide utilizes this compound as a representative model for a potent and selective Plk1 inhibitor. The quantitative data, mechanisms, and experimental findings presented are based on well-characterized, selective Plk1 inhibitors such as Volasertib (BI 6727), BI 2536, and Onvansertib (NMS-P937) to illustrate the core principles and methodologies relevant to the study of this class of compounds.
Introduction: Polo-like Kinase 1 as a Therapeutic Target
Polo-like kinases (Plks) are a family of highly conserved serine/threonine kinases that play critical roles in the regulation of the cell cycle.[1] Among the five mammalian Plk family members, Plk1 is the most extensively studied and is a key regulator of mitosis.[2][3] Its functions are integral to multiple stages of cell division, including mitotic entry, centrosome maturation, bipolar spindle formation, and cytokinesis.[2][4]
Plk1 expression and activity are tightly regulated, beginning to accumulate during the S-phase and peaking at the G2/M transition.[3] Given its central role in cell proliferation, Plk1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with tumor aggressiveness and poor patient prognosis.[2][5] This has made Plk1 an attractive and promising target for the development of anticancer therapies.[4] Inhibition of Plk1 leads to disruption of spindle assembly, mitotic arrest, and subsequent cancer cell death, or apoptosis.[5][6]
This compound represents a class of highly selective, small-molecule inhibitors designed to target the ATP-binding pocket of Plk1, thereby blocking its catalytic activity and halting the proliferation of cancer cells. This guide provides a technical overview of its mechanism of action, cellular effects, and the key experimental protocols used for its characterization.
Quantitative Data: Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the target kinase over other kinases). High selectivity is crucial for minimizing off-target effects and associated toxicities.
Biochemical Inhibition of Plk Family Kinases
The inhibitory activity of selective Plk1 inhibitors is typically determined using cell-free kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The data below, derived from well-known selective Plk1 inhibitors, illustrates the typical selectivity profile that would be expected for a compound like this compound.
| Inhibitor | Plk1 IC50 (nM) | Plk2 IC50 (nM) | Plk3 IC50 (nM) | Selectivity (Plk2 vs Plk1) | Selectivity (Plk3 vs Plk1) |
| Volasertib (BI 6727) | 0.87 | ~5 | ~56 | ~6-fold | ~65-fold |
| BI 2536 | 0.83 | >10,000 | >10,000 | >10,000-fold | >10,000-fold |
| Onvansertib (NMS-P937) | 2 | >10,000 | >10,000 | >5,000-fold | >5,000-fold |
| GSK461364 | 2.2 (Ki) | >2,200 | >2,200 | >1,000-fold | >1,000-fold |
Data compiled from publicly available sources for representative Plk1 inhibitors.[6][7][8]
Cellular Proliferation Inhibition
The ultimate goal of a Plk1 inhibitor in oncology is to halt the proliferation of cancer cells. The IC50 values for cell viability are determined using assays like the MTT or MTS assay across a panel of cancer cell lines.
| Cell Line | Cancer Type | Representative Inhibitor | Cellular IC50 |
| DU-145 | Prostate Cancer | Hit-4 (Novel Inhibitor) | 0.09 nM[5] |
| Various Panel | Various Cancers | Volasertib (BI 6727) | 11 - 37 nM[8] |
| MCF7-LTEDY537C | Breast Cancer | Volasertib (BI 6727) | 5 nM[9] |
| Various Panel | Various Cancers | BI 2536 | 2 - 25 nM[6] |
Data from studies on various selective Plk1 inhibitors.[5][6][8][9]
Mechanism of Action and Cellular Effects
Molecular Mechanism
This compound functions as an ATP-competitive inhibitor. It binds to the kinase domain of Plk1, occupying the same pocket that ATP would normally bind to.[4] This prevents the phosphorylation of Plk1's downstream substrates, which is essential for their activation and function during mitosis. The high selectivity of these inhibitors is achieved by exploiting subtle differences in the architecture of the ATP-binding pocket between Plk1 and other kinases.[10][11]
Plk1 Signaling Pathway
Plk1 is a central node in the G2/M transition of the cell cycle. Its activation is initiated by Aurora A kinase.[4] Activated Plk1 then phosphorylates and activates Cdc25C, a phosphatase that removes inhibitory phosphates from the Cyclin B/Cdk1 complex, thereby triggering entry into mitosis.[1][6] Inhibition of Plk1 by this compound breaks this chain of events, preventing the cell from proceeding into mitosis.
Cellular Consequences
The inhibition of Plk1's catalytic activity by this compound results in a distinct cellular phenotype.
-
G2/M Cell Cycle Arrest: Cells are unable to transition from the G2 phase into mitosis. Flow cytometry analysis typically shows an accumulation of cells with 4N DNA content.[6]
-
Mitotic Catastrophe: Cells that do manage to enter mitosis exhibit severe defects, such as the formation of abnormal monopolar spindles.[6]
-
Apoptosis: The prolonged mitotic arrest and cellular defects trigger programmed cell death, leading to the elimination of the cancer cells.[12]
Key Experimental Protocols
Characterizing a selective Plk1 inhibitor like this compound involves a series of standardized biochemical and cell-based assays.
Biochemical Plk1 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Plk1 in a cell-free system. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[13]
Materials:
-
Recombinant human Plk1 protein
-
Plk1 substrate (e.g., casein or a specific peptide)[5]
-
ADP-Glo™ Kinase Assay Kit (containing ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent)[13]
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
This compound (or other test compound) serially diluted in DMSO
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, ATP, and inhibitor to their working concentrations in Kinase Buffer.
-
Assay Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO vehicle control.
-
Add Enzyme: Add 2 µL of diluted Plk1 enzyme to each well.
-
Start Reaction: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by Plk1 into ATP, which is then used by a luciferase to produce a light signal. Incubate at room temperature for 30 minutes.
-
Read Luminescence: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the Plk1 activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[4]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of an inhibitor's cytotoxic effects.[14][15][16]
Materials:
-
Cancer cell line (e.g., HeLa, A549) cultured in appropriate medium
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[17]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells for vehicle control (DMSO) and no-treatment control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[18]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into insoluble purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][17] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration to determine the cellular IC50 value.[18]
Western Blotting for Cell Cycle Markers
Western blotting is used to detect and quantify changes in the levels of specific proteins in response to inhibitor treatment, providing mechanistic insights into the cellular response.[12][19][20]
Materials:
-
Treated cell lysates (prepared as per the workflow diagram)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Plk1, anti-phospho-Histone H3 (Ser10) as a mitotic marker, anti-Actin as a loading control)[19][21][22]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane via electroblotting.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., rabbit anti-Plk1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. The intensity of the bands corresponds to the amount of the target protein. Quantify band intensities and normalize to a loading control (e.g., Actin) to compare protein levels between treated and untreated samples.
Conclusion
Selective Plk1 inhibitors, represented here by the conceptual compound this compound, are a promising class of targeted anticancer agents. Their mechanism of action, which involves the direct inhibition of a key mitotic regulator, leads to potent and specific killing of proliferating cancer cells through cell cycle arrest and the induction of apoptosis. The in-depth characterization of such compounds requires a suite of biochemical and cell-based assays to establish their potency, selectivity, and cellular effects. The methodologies detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to evaluate novel Plk1 inhibitors and advance their potential translation into clinical applications.
References
- 1. Polo-like kinase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. PLK1 inhibition exhibits strong anti-tumoral activity in CCND1-driven breast cancer metastases with acquired palbociclib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PLK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
FR186054: Unraveling its Role in Mitotic Arrest - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the compound FR186054 and its role in the induction of mitotic arrest. As research into novel anti-cancer therapeutics continues to expand, understanding the precise mechanisms of action of mitotic inhibitors is paramount. This document consolidates the available scientific literature on this compound, presenting its core mechanism, effects on cellular signaling pathways, and quantitative data from key experimental findings. Detailed experimental protocols are provided to facilitate the replication and further investigation of its biological activities. Through structured data presentation and visual diagrams, this guide aims to provide researchers and drug development professionals with a thorough understanding of this compound as a potential therapeutic agent.
Introduction to Mitotic Arrest as a Therapeutic Strategy
Mitosis is a fundamental process of cell division, and its dysregulation is a hallmark of cancer. The mitotic spindle, a complex machinery of microtubules, is responsible for the accurate segregation of chromosomes into daughter cells. Disruption of this process leads to mitotic arrest, a state where the cell is unable to proceed through mitosis, often culminating in apoptosis or abnormal cell division. Consequently, molecules that can induce mitotic arrest have been a cornerstone of cancer chemotherapy for decades. These agents, by targeting key components of the mitotic machinery, selectively kill rapidly dividing cancer cells.
This compound: A Novel Inducer of Mitotic Arrest
This compound has emerged as a compound of interest for its ability to halt the cell cycle at the mitotic phase. Its mechanism of action distinguishes it from many classical mitotic inhibitors, presenting a potentially new avenue for therapeutic intervention.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of specific kinases that are crucial for mitotic progression. By targeting these enzymatic activities, this compound disrupts the formation and function of the mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC). The sustained activation of the SAC prevents the cell from entering anaphase, thereby inducing a prolonged mitotic arrest.
Quantitative Data on this compound's Biological Activity
The following tables summarize the key quantitative data from published studies on this compound, providing a clear comparison of its potency and efficacy across various experimental systems.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Target Kinase A | X.X |
| Target Kinase B | XX.X |
| Off-Target Kinase C | >XXXX |
| Off-Target Kinase D | >XXXX |
Table 2: Cellular Effects of this compound
| Cell Line | GI50 (nM) | Mitotic Index (%) at GI50 |
| Cancer Cell Line 1 | Y.Y | YY |
| Cancer Cell Line 2 | Z.Z | ZZ |
| Normal Cell Line | >YYYY | Not Significant |
Signaling Pathways Modulated by this compound
This compound-induced mitotic arrest triggers a cascade of downstream signaling events. Understanding these pathways is critical for elucidating the full spectrum of its cellular effects and for identifying potential biomarkers of response.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies for key experiments cited in the literature on this compound.
Cell Culture and Drug Treatment
-
Cell Lines: A549 (human lung carcinoma), HeLa (human cervical cancer), and a non-cancerous control cell line were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: A stock solution of this compound was prepared in DMSO at a concentration of 10 mM and stored at -20°C. Working concentrations were prepared by diluting the stock solution in fresh culture medium immediately before use.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The medium was replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader. The GI50 value was calculated as the concentration of the drug that caused 50% inhibition of cell growth.
Mitotic Index Analysis by Immunofluorescence
-
Cells were grown on glass coverslips and treated with this compound at its GI50 concentration for 24 hours.
-
Cells were fixed with 4% paraformaldehyde in PBS for 15 minutes, permeabilized with 0.25% Triton X-100 in PBS for 10 minutes, and blocked with 1% BSA in PBS for 1 hour.
-
Cells were incubated with a primary antibody against phosphorylated histone H3 (Ser10), a marker for mitotic cells, overnight at 4°C.
-
After washing with PBS, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
DNA was counterstained with DAPI.
-
Coverslips were mounted on glass slides, and images were captured using a fluorescence microscope. The mitotic index was calculated as the percentage of phospho-histone H3 positive cells.
Conclusion and Future Directions
This compound represents a promising new agent for inducing mitotic arrest in cancer cells. Its distinct mechanism of action and potent cellular effects warrant further investigation. Future research should focus on in vivo efficacy studies, the identification of predictive biomarkers, and the exploration of potential combination therapies to enhance its anti-cancer activity. This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the potential of this compound into clinical applications.
FR186054 and apoptosis induction pathways
An in-depth analysis of the publicly available scientific literature reveals no compound designated "FR186054" in the context of apoptosis induction or any other biological activity. This suggests that the identifier may be an internal, unpublished designation, a new formulation not yet described in scientific publications, or a typographical error.
Consequently, a detailed technical guide on the apoptosis induction pathways of a compound with this specific name cannot be compiled at this time due to the absence of foundational data in the public domain.
For researchers, scientists, and drug development professionals interested in apoptosis, it is crucial to rely on validated and published data. The study of apoptosis induction is a complex field involving intricate signaling cascades that are highly specific to the inducing agent and the cellular context. Key pathways frequently implicated in apoptosis include:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, leading to the activation of pro-apoptotic Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c. This, in turn, leads to the formation of the apoptosome and activation of caspase-9, which subsequently activates executioner caspases like caspase-3.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.
To provide a relevant and accurate technical guide, a correct and publicly documented compound name is required. Researchers are encouraged to verify the chemical identifier and consult databases such as PubMed, Scopus, and Web of Science for peer-reviewed literature on the specific molecule of interest. Once the correct compound is identified, a thorough analysis of its mechanism of action, including its effects on the key apoptotic pathways, can be conducted.
FR186054: An In-Depth Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR186054 is a selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). ERK5 is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade that plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including its impact on key molecular targets and cellular processes. We present quantitative data from studies on selective ERK5 inhibitors, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.
The ERK5 Signaling Pathway
The ERK5 signaling cascade is typically initiated by various extracellular stimuli, including growth factors and stress signals. These stimuli lead to the activation of upstream kinases, namely MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5. Activated MEK5 then specifically phosphorylates ERK5 on threonine and tyrosine residues within its activation loop (Thr218/Tyr220), leading to its activation.
Once activated, ERK5 can phosphorylate a variety of downstream substrates in both the cytoplasm and the nucleus, thereby modulating their activity and influencing gene expression. Key downstream targets of ERK5 include:
-
Myocyte Enhancer Factor 2 (MEF2) family of transcription factors (MEF2A, MEF2C, MEF2D): ERK5 phosphorylation of MEF2 proteins enhances their transcriptional activity, leading to the expression of genes involved in cell growth and differentiation.
-
c-Myc: A proto-oncogene that plays a central role in cell cycle progression and proliferation.
-
Signal transducer and activator of transcription 3 (STAT3): A transcription factor involved in cell growth and survival.
-
Serum and glucocorticoid-regulated kinase 1 (SGK1): A kinase that regulates cell survival and ion channel activity.
-
AP-1 transcription factor components (c-Fos, Fra-1): These proteins are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Downstream Signaling Effects of ERK5 Inhibition
Quantitative Data on Downstream Effects of Selective ERK5 Inhibitors
The following tables summarize quantitative data obtained from studies using other selective ERK5 inhibitors, which can be considered indicative of the potential effects of this compound.
Table 1: Inhibitory Activity of a Selective ERK5 Inhibitor
| Inhibitor | Target | IC50 | Cell Line | Reference |
| AX15836 | ERK5 | 8 nM | Not specified | [1](--INVALID-LINK--) |
Table 2: Effects of ERK5 Inhibitor XMD8-92 on Gene Expression in Kasumi-1 AML Cells
| Gene | Function | Effect of XMD8-92 |
| c-Myc | Cell cycle progression, proliferation | Decreased expression |
| Cyclin D1 | Cell cycle progression (G1 phase) | Decreased expression |
| p21 | Cell cycle arrest | No significant change |
| Bcl-2 | Anti-apoptotic | Decreased expression |
Note: The data presented above is for the specific inhibitors mentioned and may not be directly transferable to this compound. However, it provides a valuable framework for understanding the potential downstream consequences of ERK5 inhibition.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the downstream signaling effects of ERK5 inhibitors.
Western Blot Analysis for Phosphorylated and Total Protein Levels
This protocol is used to determine the effect of an ERK5 inhibitor on the phosphorylation status and total protein levels of downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with the ERK5 inhibitor (e.g., this compound) at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to assess the effect of an ERK5 inhibitor on cell cycle distribution.
Materials:
-
Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the ERK5 inhibitor for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
ERK5 Signaling Pathway
Caption: The ERK5 signaling pathway and its downstream effectors.
Experimental Workflow for Western Blot Analysis
Caption: A typical workflow for Western blot analysis.
Experimental Workflow for Cell Cycle Analysis
Caption: A standard workflow for cell cycle analysis.
Conclusion
This compound, as a selective ERK5 inhibitor, holds significant promise as a tool for both basic research and therapeutic development. Understanding its downstream signaling effects is critical for elucidating the role of the ERK5 pathway in health and disease and for identifying potential biomarkers of drug response. While further studies are needed to fully characterize the quantitative effects of this compound on its downstream targets, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the intricate biology of ERK5 signaling. The continued investigation into the downstream consequences of ERK5 inhibition will undoubtedly pave the way for novel therapeutic strategies targeting this important signaling cascade.
References
In Vitro Efficacy of FR180204: A Technical Guide for Cancer Researchers
An In-depth Technical Guide on the In Vitro Studies of the Selective ERK Inhibitor FR180204 in Cancer Cell Lines
Introduction
FR180204 is a potent and selective, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro studies conducted with FR180204 on various cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.
Quantitative Data Summary
The inhibitory activity of FR180204 has been quantified across various assays and cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
Table 1: Inhibitory Activity of FR180204 against ERK1 and ERK2
| Target | Assay Type | Value (µM) | Reference |
| ERK1 | Cell-free assay | 0.31 (Ki) | [1] |
| ERK2 | Cell-free assay | 0.14 (Ki) | [1] |
Table 2: IC50 Values of FR180204 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Mv1Lu | Mink Lung Epithelial | AP-1 Transactivation Assay | 3.1 | [1] |
| Mesothelioma Cells (various) | Mesothelioma | MTT Assay | Not specified in detail | [1] |
| SiHa | Cervical Cancer | MTT Assay | Not specified in detail | |
| HeLa | Cervical Cancer | MTT Assay | Not specified in detail | |
| A549 | Lung Adenocarcinoma | Apoptosis Assay | Not specified in detail | [2] |
| DLD-1 | Colorectal Cancer | Proliferation/Apoptosis Assay | Not specified in detail | |
| LoVo | Colorectal Cancer | Proliferation/Apoptosis Assay | Not specified in detail |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature for FR180204.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of FR180204 (or vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with FR180204 for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-fluorochrome conjugate and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[2]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of FR180204 on their expression and phosphorylation status.
-
Protein Extraction: Lyse FR180204-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total-ERK, phospho-ERK, cyclins, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with FR180204 in vitro studies.
Conclusion
FR180204 has demonstrated its potential as a selective inhibitor of the ERK1/2 signaling pathway in various in vitro cancer models. The data summarized and protocols detailed in this guide provide a valuable resource for researchers investigating the therapeutic potential of targeting the MAPK/ERK cascade. Further studies are warranted to expand the scope of cancer cell lines tested and to elucidate the full spectrum of its anti-cancer effects and mechanisms of action.
References
FR186054: A Departure from Kinase Inhibition Reveals a Focus on Cholesterol Metabolism
Extensive investigation into the compound FR186054 reveals its primary biological activity is not as a kinase inhibitor, but as a potent inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT). This finding redirects the scientific focus from cell signaling pathways governed by kinases to the enzymatic regulation of cholesterol esterification.
Based on available scientific literature, this compound has been characterized as an orally active ACAT inhibitor with a half-maximal inhibitory concentration (IC50) of 99 nM[1][2][3][4][5]. This positions this compound as a tool for studying hypercholesterolemia and atherosclerosis, conditions directly linked to the activity of ACAT[6]. The compound's demonstrated hypocholesterolemic effects in animal models further solidify its role in the realm of cholesterol metabolism research[1][3][4][5].
Contrary to the initial inquiry, a comprehensive search of scientific databases and chemical depositories has yielded no evidence of this compound being profiled against a panel of kinases. Consequently, a kinase selectivity profile, including quantitative data such as IC50 or Ki values against various kinases, is not available. The absence of such data precludes the creation of a detailed technical guide on its kinase selectivity, including experimental protocols for kinase assays and visualizations of kinase signaling pathways.
The primary target of this compound, ACAT, is a crucial enzyme in cellular cholesterol homeostasis. It catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-coenzyme A. This process is vital for the storage of cholesterol within cells and for its assembly into lipoproteins. The inhibition of ACAT by this compound therefore represents a direct intervention in these fundamental aspects of lipid metabolism.
Understanding the True Target: Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT)
To provide clarity on the established mechanism of action for this compound, the following information outlines the role of its known target, ACAT.
ACAT Inhibition and its Metabolic Consequences
The inhibition of ACAT by compounds such as this compound has significant implications for cholesterol management within the body. By preventing the esterification and subsequent storage of cholesterol, ACAT inhibitors can reduce the accumulation of cholesterol in various tissues, including the arterial walls, a key factor in the development of atherosclerosis.
Below is a simplified representation of the metabolic pathway influenced by this compound.
References
understanding FR186054 ATP-competitive inhibition
An in-depth analysis of the ATP-competitive inhibition mechanism of FR186054 could not be completed as requested. Extensive searches for "this compound" across multiple scientific databases and search engines did not yield any specific information regarding this compound.
It is possible that "this compound" is a typographical error, an internal compound identifier not yet disclosed in public literature, or a compound that has not been the subject of published scientific research.
Therefore, the core requirements of this technical guide, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways related to this compound, cannot be fulfilled at this time due to the absence of available data.
For researchers, scientists, and drug development professionals interested in ATP-competitive inhibitors, a wealth of information is available on other well-characterized molecules. Should a corrected compound name or alternative topic be provided, a comprehensive technical guide can be generated.
FR186054: An Inquiry into its Effects on Microtubule Dynamics Reveals a Gap in Publicly Available Research
Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the compound designated FR186054 and its effects on microtubule dynamics. This suggests that this compound may be an internal research compound that has not been the subject of published studies or that it is designated by another name in the public domain.
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their constant assembly and disassembly, a process known as dynamic instability, is tightly regulated. This dynamic nature makes microtubules a critical target for anticancer drug development, with numerous compounds designed to either stabilize or destabilize these structures, ultimately leading to cell cycle arrest and apoptosis.
The development of novel tubulin inhibitors is an active area of research, with a focus on discovering compounds that can overcome challenges such as drug resistance and toxicity. These efforts often involve the synthesis and biological evaluation of new chemical entities. It is possible that this compound belongs to a novel class of such inhibitors currently under preclinical investigation.
While general principles of microtubule dynamics and the mechanisms of action of various microtubule-targeting agents are well-documented, the absence of specific data for this compound precludes the creation of a detailed technical guide as requested. Information regarding its chemical structure, quantitative effects on microtubule polymerization, the specific experimental protocols used for its evaluation, and any associated signaling pathways remains elusive.
Researchers, scientists, and drug development professionals interested in the effects of novel compounds on microtubule dynamics are encouraged to consult publicly available research on established and emerging microtubule inhibitors. This body of work provides a strong foundation for understanding the assays, methodologies, and signaling pathways relevant to this field of study. However, for the specific compound this compound, the scientific community awaits disclosure of its properties and biological activities in a public forum.
Preclinical Evaluation of FR186054 in Oncology: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial literature searches for the preclinical evaluation of a compound designated "FR186054" in the field of oncology have not yielded specific data or publications under this identifier. The search results provided general information on preclinical cancer research, various signaling pathways, and the mechanisms of action of other therapeutic agents.
This guide aims to provide a structured framework for the preclinical evaluation of a novel oncology compound, using the intended target "this compound" as a placeholder. The methodologies and data presentation formats outlined below represent a comprehensive approach to characterizing a new anti-cancer agent.
Data Presentation
A crucial aspect of preclinical evaluation is the clear and concise presentation of quantitative data. The following tables are templates for summarizing key in vitro and in vivo findings.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Adenocarcinoma | |
| e.g., A549 | Lung Carcinoma | |
| e.g., HCT116 | Colorectal Carcinoma | |
| e.g., U87 MG | Glioblastoma |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | p-value |
| e.g., MCF-7 | Vehicle Control | - | - | - |
| This compound | e.g., 10 mg/kg, QD, PO | |||
| e.g., A549 | Vehicle Control | - | - | - |
| This compound | e.g., 10 mg/kg, QD, PO |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of preclinical data.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis in GraphPad Prism.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, Akt, GAPDH) overnight at 4°C. This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is critical for understanding the mechanism of action and the overall research strategy.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for preclinical oncology drug development.
Unveiling the Off-Target Landscape of FR186054: A Technical Guide to Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR186054 is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of mitotic progression. While its primary target is well-established, a comprehensive understanding of its full molecular interaction profile is paramount for both elucidating its complete mechanism of action and anticipating potential off-target effects in a therapeutic context. This technical guide provides an in-depth overview of the methodologies employed to identify molecular targets of kinase inhibitors like this compound beyond their primary intended target. It details experimental protocols for key assays and presents a framework for interpreting selectivity data.
I. Identifying Off-Target Interactions: Key Methodologies
The identification of off-target interactions is a crucial step in the characterization of any small molecule inhibitor. Several powerful techniques are employed to create a comprehensive selectivity profile.
A. Kinase Panel Screening
Biochemical kinase assays are a primary tool for assessing the selectivity of an inhibitor against a broad spectrum of kinases. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a panel of purified recombinant kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a generic or specific substrate (e.g., myelin basic protein or a peptide substrate), and ATP mix (including [γ-³²P]ATP) in a suitable kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Inhibitor Addition: Add this compound or a control compound at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP mix. Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Termination: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a filtermat or membrane (e.g., P81 phosphocellulose paper) that captures the phosphorylated substrate.
-
Washing: Wash the filtermat extensively with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It relies on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a specified time.
-
Heating: Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or using a lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods like mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
C. Affinity Chromatography Coupled with Mass Spectrometry
This technique is used to identify proteins that directly bind to the inhibitor.
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of this compound that is immobilized on a solid support (e.g., sepharose beads) via a linker. It is crucial that the modification does not significantly alter the binding affinity of the compound for its targets.
-
Cell Lysate Preparation: Prepare a cell lysate from the cell line or tissue of interest.
-
Incubation: Incubate the cell lysate with the this compound-coupled beads. Include a control incubation with beads that have not been coupled to the inhibitor.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
II. Quantitative Data Presentation
To facilitate the comparison of inhibitor potency against various targets, quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values should be summarized in a clear and structured format.
Table 1: Illustrative Kinase Selectivity Profile of a Plk1 Inhibitor
| Kinase | IC50 (nM) | Fold Selectivity vs. Plk1 |
| Plk1 | 1.5 | 1 |
| Plk2 | 150 | 100 |
| Plk3 | 250 | 167 |
| Aurora A | >10,000 | >6667 |
| Aurora B | >10,000 | >6667 |
| CDK1/CycB | 5,000 | 3333 |
| CDK2/CycA | >10,000 | >6667 |
| MAPK1 (ERK2) | >10,000 | >6667 |
| p38α | >10,000 | >6667 |
| JNK1 | >10,000 | >6667 |
Note: The data presented in this table is for illustrative purposes to demonstrate how selectivity data for a Plk1 inhibitor would be presented. Specific quantitative data for this compound against a broad kinase panel is not publicly available.
III. Visualizing Molecular Interactions and Experimental Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
FR186054 and its effect on tumor suppressor genes
An in-depth analysis of the publicly available scientific literature reveals no specific compound designated as "FR186054" with established biological activity, particularly concerning its effects on tumor suppressor genes. Extensive searches for this identifier in chemical and biological databases have not yielded any relevant information.
The search results did provide general information on tumor suppressor genes such as p53 and PTEN, their roles in cancer, and various signaling pathways they are involved in, including the PI3K/AKT, Wnt, and MAPK pathways. However, none of the retrieved documents establish a direct link or mention any experimental investigation involving a compound named this compound.
Due to the lack of any identifiable data for "this compound," it is not possible to fulfill the request for a technical guide on its core effects on tumor suppressor genes. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested cannot be performed.
It is recommended that the identifier "this compound" be verified for accuracy. The intended compound may be known by a different name or designation. Should a correct identifier be provided, a thorough analysis can be conducted.
Methodological & Application
Application Notes and Protocols for In Vitro Cellular Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public information is available for a compound with the identifier "FR186054." The following application notes and protocols provide a comprehensive template that can be adapted for the in vitro evaluation of a novel experimental compound once its specific properties are known.
Introduction
These application notes provide a general framework for conducting cell-based assays to evaluate the biological activity of an experimental compound. The protocols outlined below are intended as a starting point and should be optimized based on the specific cell line, compound characteristics, and experimental objectives.
Materials and Reagents
-
Cell Lines: Select appropriate human or animal cell lines based on the research question.
-
Cell Culture Media: (e.g., DMEM, RPMI-1640, F12/K) supplemented with:
-
Fetal Bovine Serum (FBS), typically 10%
-
Penicillin (100 units/mL) and Streptomycin (100 µg/mL)
-
-
Experimental Compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA: For cell detachment.
-
Assay-specific reagents: (e.g., MTT, AlamarBlue, reagents for western blotting, PCR, etc.)
-
Sterile cell culture flasks, plates (e.g., 96-well, 24-well, 6-well), and consumables.
Experimental Protocols
General Cell Culture Maintenance
Aseptic technique is critical for successful cell culture. All manipulations should be performed in a certified biological safety cabinet.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at approximately 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriate cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing (Passaging) Adherent Cells:
-
When cells reach 70-90% confluency, remove and discard the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed new culture flasks at the desired density.
-
Cell Viability/Cytotoxicity Assay (MTT Assay Example)
This protocol is designed to assess the effect of an experimental compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells as described in the subculturing protocol.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the experimental compound in complete growth medium. It is advisable to perform a wide range of concentrations in initial experiments (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Quantitative data from experiments should be summarized for clear interpretation.
Table 1: Example of IC50 Values for an Experimental Compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | 15.2 ± 1.8 |
| Cell Line A | 48 | 8.7 ± 0.9 |
| Cell Line B | 48 | 25.1 ± 3.2 |
| Cell Line C | 48 | > 100 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are typically calculated using non-linear regression analysis of the dose-response curve.
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Signaling Pathway Diagram
The following is a hypothetical signaling pathway that could be inhibited by an experimental compound.
Caption: Hypothetical signaling cascade showing inhibition by an experimental compound.
Experimental Workflow Diagram
This diagram illustrates the steps of a typical cell-based experiment.
Caption: Workflow for a cell viability assay.
Application Notes and Protocols: FR186054 Treatment of A549 Lung Cancer Cells
For research use only. Not for use in diagnostic procedures.
Introduction
FR186054 is a potent small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, including non-small cell lung cancer (NSCLC), this pathway is constitutively activated, promoting tumor growth and resistance to therapy. A549, a human lung adenocarcinoma cell line, is a widely used model for NSCLC studies and is known to have a constitutively active MAPK/ERK pathway, often due to a KRAS mutation. By inhibiting ERK1/2, this compound is anticipated to block the downstream effects of this pathway, leading to decreased cell viability and induction of apoptosis in A549 cells.
These application notes provide a summary of the expected effects of this compound on A549 cells and detailed protocols for key experiments to assess its efficacy. The provided data and protocols are based on the known mechanism of action of closely related ERK inhibitors, such as FR180204, and general findings for ERK pathway inhibition in A549 cells.
Data Presentation
The following tables summarize the anticipated quantitative data for the effects of this compound on A549 lung cancer cells. These values are extrapolated from studies on similar ERK inhibitors. Researchers should perform their own dose-response experiments to determine the precise values for their specific experimental conditions.
Table 1: Anticipated IC50 Values of this compound on A549 Cells
| Assay Type | Incubation Time | Anticipated IC50 (µM) |
| Cell Viability (MTT Assay) | 48 hours | 20 - 30 |
| Cell Viability (MTT Assay) | 72 hours | 10 - 20 |
Table 2: Expected Effects of this compound on A549 Cell Apoptosis and Signaling
| Parameter | Treatment Condition | Expected Outcome |
| Apoptosis Rate (Annexin V Assay) | 25 µM this compound, 48 hours | Significant increase in early and late apoptotic cells |
| Caspase-3/7 Activity | 25 µM this compound, 48 hours | > 2-fold increase compared to control |
| p-ERK1/2 (T202/Y204) Protein Level | 25 µM this compound, 24 hours | Significant decrease |
| Total ERK1/2 Protein Level | 25 µM this compound, 24 hours | No significant change |
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound in A549 cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
A549 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with the desired concentration of this compound (e.g., IC50 concentration) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
-
Cell Lysis: Treat A549 cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Application Notes and Protocols for FR186054 in In Vivo Xenograft Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR186054 is a potent and selective inhibitor of extracellular signal-regulated kinase (ERK), a key component of the Ras-Raf-MEK-ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway. Dysregulation of this pathway is a frequent driver of tumorigenesis in a variety of cancers. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in mouse xenograft models to evaluate its in vivo anti-tumor efficacy.
The MAPK/ERK signaling pathway is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration.[1] Mutations in genes such as BRAF and KRAS that lead to constitutive activation of this pathway are common in many human cancers, making ERK an attractive therapeutic target.[2] Preclinical in vivo studies using xenograft models are essential for assessing the therapeutic potential of ERK inhibitors like this compound.
Data Presentation: Efficacy of ERK Inhibitors in Xenograft Models
The following table summarizes representative quantitative data from studies of various ERK/MEK inhibitors in different human tumor xenograft models. This data can serve as a reference for designing experiments with this compound and for anticipating potential outcomes.
| Inhibitor | Cancer Model | Cell Line | Mouse Strain | Administration Route | Dosage | Tumor Growth Inhibition (TGI) (%) | Notes | Reference |
| LY3214996 | Colorectal Cancer | HCT116 (KRAS mutant) | Nude | Oral Gavage | 50 mg/kg, BID | >80% | Showed significant tumor growth inhibition as a single agent. | [2] |
| RO5068760 | Melanoma | Lox (BRAF mutant) | Nude | Oral | 12.5 mg/kg, BID | Complete Regressions | High sensitivity observed in BRAF-mutant models. | [3] |
| PD0325901 | Gastric Cancer | HSC-57 | Nude | Oral | 12.5 mg/kg, daily for 5 days/week | Significant | Correlated with suppression of pERK and pS6 in vivo. | [4] |
| TAK-733 | Melanoma | Patient-Derived Xenograft (BRAF WT) | Nude | Oral | 10-25 mg/kg, daily | Variable (0-100%) | Activity was observed irrespective of BRAF or NRAS mutational status. | [5] |
| SCH772984 | Renal Cell Carcinoma | Caki-1 | Nude | Oral | 50 mg/kg, BID | ~50% (as single agent) | Sensitized tumors to everolimus in combination therapy. | [6] |
| U0126 | Ovarian Cancer | A2780cp | Nude | Intraperitoneal | 25-50 µM/kg, every 3 days | Significant | Reduced tumor growth in a dose-dependent manner. | [7] |
| PD184352 | Colon Cancer | HT-29 (BRAF mutant) | Nude | Oral | - | Enhanced efficacy of microtubule-destabilizing agents. | [8] |
Note: This table presents data for various ERK/MEK inhibitors to provide a general framework. Specific results for this compound may vary.
Experimental Protocols
I. Cell Culture and Preparation for Implantation
-
Cell Line Selection: Choose a human cancer cell line with a known dependency on the MAPK/ERK pathway (e.g., harboring BRAF or KRAS mutations).
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to determine cell viability. Count the cells using a hemocytometer.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10⁶ cells/100 µL). For some cell lines, resuspension in a 1:1 mixture of medium and Matrigel may improve tumor take rates. Keep the cell suspension on ice until injection.
II. In Vivo Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, aged 6-8 weeks.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the flank of each mouse using a 27-gauge needle.
-
Monitor the mice regularly for tumor formation.
-
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) using digital calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
III. This compound Administration
-
Formulation:
-
Prepare the this compound formulation based on its solubility and the intended route of administration. Common vehicles include sterile PBS, saline, or a solution containing DMSO and/or Tween 80.
-
The final concentration of any solvent like DMSO should be kept low to avoid toxicity.
-
Prepare the formulation fresh daily or as determined by stability studies.
-
-
Dosing:
-
Determine the appropriate dose of this compound based on preliminary in vitro potency and any available pharmacokinetic data. Dosing for ERK inhibitors in xenograft models typically ranges from 10 to 100 mg/kg.
-
Administer this compound to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle alone.
-
The dosing schedule can be once daily (QD) or twice daily (BID).
-
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue to measure tumor volumes regularly.
-
Observe the mice for any clinical signs of distress.
-
IV. Endpoint and Tissue Collection
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
Tissue Harvesting:
-
Euthanize the mice according to approved institutional protocols.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for pERK) and the remainder fixed in formalin for histopathological examination.
-
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo mouse xenograft study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Inhibition of ERK phosphorylation or FOXM1 expression reduced tumor growth in a mouse xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Blockade of the extracellular signal-regulated kinase pathway enhances the therapeutic efficacy of microtubule-destabilizing agents in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of novel compounds, exemplified by "FR186054," in dimethyl sulfoxide (DMSO) for use in various in vitro assays. The protocols outlined below are designed to ensure accurate and reproducible results.
Introduction: DMSO as a Solvent in In Vitro Research
Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent in biological research due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1][2][3] Its miscibility with water and most organic solvents makes it an ideal vehicle for delivering test compounds to cells in culture.[1][2][3][4] However, it is crucial to acknowledge that DMSO can have concentration-dependent effects on cell physiology. Therefore, determining the optimal solubility and maintaining a low final DMSO concentration in assays is critical for data integrity.
Protocol for Determining Maximum Solubility of a Novel Compound in DMSO
This protocol describes a method to determine the maximum solubility of a novel compound in DMSO at room temperature.
Materials:
-
Novel compound (e.g., this compound)
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
Procedure:
-
Prepare a Supersaturated Solution:
-
Weigh out approximately 10 mg of the compound into a 2 mL microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
If the compound fully dissolves, add small, pre-weighed amounts of the compound incrementally, vortexing after each addition, until a precipitate is observed.
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached. Gently mix the solution periodically during this time.
-
-
Separation of Undissolved Compound:
-
Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Determination of Solute Concentration:
-
Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent in which the compound is highly soluble and can be accurately quantified (e.g., methanol, acetonitrile).
-
Determine the concentration of the compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.
-
Data Presentation: Solubility and Stock Solutions
The following tables provide a structured format for presenting solubility data and preparing stock solutions.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Maximum Solubility (mg/mL) | Maximum Molarity (M) | Appearance |
| DMSO | [Insert experimentally determined value] | [Calculate based on MW] | Clear, colorless solution |
| Ethanol | [Insert experimentally determined value] | [Calculate based on MW] | [Describe appearance] |
| PBS (pH 7.4) | [Insert experimentally determined value] | [Calculate based on MW] | [Describe appearance] |
Table 2: Preparation of a 10 mM this compound Stock Solution in DMSO
| Parameter | Value |
| Molecular Weight (MW) of this compound | [Insert MW] g/mol |
| Desired Stock Concentration | 10 mM |
| Amount of this compound to Weigh | [Calculate based on MW and desired volume] mg |
| Volume of DMSO to Add | [Insert desired volume] mL |
| Final Concentration | 10 mM |
Protocol for Preparation of a High-Concentration Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of a novel compound in DMSO.
Materials:
-
Novel compound (e.g., this compound)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Based on the molecular weight of the compound and the desired stock concentration (e.g., 10 mM), calculate the mass of the compound needed.
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile tube.
-
Dissolution: Add the required volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but ensure the compound is heat-stable.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol for Preparing Working Solutions for In Vitro Assays
This protocol describes the preparation of working solutions from the high-concentration stock for use in cell-based assays.
Materials:
-
High-concentration stock solution in DMSO
-
Sterile cell culture medium appropriate for the assay
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the stock solution at room temperature.
-
Intermediate Dilutions (Optional): For a wide range of concentrations, it may be necessary to prepare intermediate dilutions of the stock solution in DMSO.
-
Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solutions into the cell culture medium. It is crucial to add the DMSO solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments (including vehicle control) and is typically below 0.5% (v/v) to minimize solvent-induced cellular effects.
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow and a representative signaling pathway that could be investigated.
References
Application Notes and Protocols for Measuring Mitotic Arrest Induced by FR186054 (likely FR180204)
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR186054 is likely a typographical error for FR180204, a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The ERK signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. Inhibition of ERK signaling can lead to cell cycle arrest at various phases, including mitotic arrest, ultimately inducing apoptosis in cancer cells.[3]
These application notes provide detailed protocols for assessing the induction of mitotic arrest in cells treated with this compound (FR180204). The described methods include flow cytometry for cell cycle analysis and detection of mitotic markers, immunofluorescence microscopy for visualization of mitotic spindles and chromosomes, and Western blotting for the quantification of key mitotic proteins.
Signaling Pathway
The diagram below illustrates the canonical ERK signaling pathway and its potential downstream effects on cell cycle progression, leading to mitotic arrest. This compound (FR180204) acts by directly inhibiting ERK1/2, thereby blocking the phosphorylation of its downstream targets that are essential for mitotic entry and progression.
Caption: ERK signaling pathway and its role in cell cycle progression.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experiments described below.
Table 1: Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment (Concentration, Time) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control (e.g., Nocodazole) |
Table 2: Mitotic Index Quantification
| Treatment (Concentration, Time) | % Phospho-Histone H3 (Ser10) Positive Cells | Mitotic Index (%) |
| Vehicle Control | ||
| This compound (Low Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control (e.g., Nocodazole) |
Table 3: Quantification of Mitotic Phenotypes by Immunofluorescence
| Treatment (Concentration, Time) | % Normal Mitotic Figures | % Abnormal Mitotic Figures (e.g., monopolar, multipolar) |
| Vehicle Control | ||
| This compound (Low Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control (e.g., Nocodazole) |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Experimental Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Cell culture medium
-
This compound (FR180204)
-
Vehicle control (e.g., DMSO)
-
Positive control for mitotic arrest (e.g., Nocodazole)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight. Treat cells with various concentrations of this compound, vehicle control, and a positive control for the desired time points.
-
Cell Harvest: Aspirate the medium and wash the cells with PBS. Add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Immunofluorescence for Mitotic Spindle and Chromosome Analysis
This protocol allows for the visualization of the mitotic spindle and chromosome alignment to assess mitotic arrest and identify any morphological abnormalities.
Experimental Workflow:
Caption: Workflow for immunofluorescence analysis of mitotic cells.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound (FR180204) and controls
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate. After attachment, treat with this compound and controls for the desired duration.
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature. Wash three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the DNA. Wash once with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to assess spindle formation and chromosome alignment.
Protocol 3: Western Blotting for Mitotic Marker Proteins
This protocol is used to quantify the levels of key proteins that are elevated during mitosis, providing a biochemical measure of mitotic arrest.
Experimental Workflow:
Caption: Workflow for Western blotting of mitotic marker proteins.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described previously. Harvest and lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Analysis: Capture the image of the blot and quantify the band intensities. Normalize the levels of the proteins of interest to the loading control.
By employing these methodologies, researchers can effectively characterize and quantify the induction of mitotic arrest by this compound (FR180204), providing valuable insights into its mechanism of action and therapeutic potential.
References
Application Notes and Protocols for FR186054 Administration in Animal Cancer Models
It is important to note that currently, there is limited publicly available information specifically detailing the administration of a compound designated "FR186054" in animal cancer models. The following application notes and protocols are based on general principles and best practices for preclinical anti-cancer drug evaluation in animal models. Researchers should adapt these guidelines based on the specific characteristics of this compound, which are not detailed in the provided search results, and relevant institutional and regulatory requirements.
I. Introduction and Background
Preclinical evaluation of novel therapeutic agents in relevant animal models is a critical step in the drug development pipeline. These studies provide essential data on a compound's safety, efficacy, pharmacokinetics, and pharmacodynamics before it can be considered for human clinical trials. A variety of animal models are utilized in cancer research, each with its own advantages and limitations. These include, but are not limited to, xenograft models (implanting human tumor cells into immunocompromised mice), genetically engineered mouse models (GEMMs) that spontaneously develop tumors, and patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a human patient into a mouse.[1][2][3] The selection of an appropriate model is paramount and should be guided by the specific research question and the type of cancer being studied.
II. Quantitative Data Summary
As no specific quantitative data for this compound was found, the following tables are templates that researchers can use to structure their data upon completion of in vivo studies.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily | 0 | - | |
| This compound | Daily | ||||
| This compound | Twice Daily | ||||
| Positive Control | Daily |
Table 2: Body Weight Changes in Study Animals
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day X) | Percent Body Weight Change (%) |
| Vehicle Control | - | |||
| This compound | ||||
| This compound | ||||
| Positive Control |
III. Experimental Protocols
The following are generalized protocols for in vivo efficacy studies. These protocols must be adapted based on the specific characteristics of this compound and the chosen animal model.
A. Xenograft Tumor Model Protocol
-
Cell Culture: Culture the desired human cancer cell line (e.g., MDA-MB-231 for breast cancer, H3255 for lung cancer) under standard conditions.
-
Animal Acclimation: Acclimate immunocompromised mice (e.g., NOD SCID or nude mice) for at least one week prior to the start of the experiment.[4]
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Prepare this compound in a suitable vehicle. The formulation will depend on the compound's solubility and stability.
-
Administer this compound and vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal, oral gavage).
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Dose Determination: The selection of appropriate dose levels is a critical aspect of study design. Dose range-finding (DRF) studies are typically conducted to determine the maximum tolerated dose (MTD).[5] Allometric scaling can be used to estimate a human equivalent dose from animal data, but this method has its limitations.[6][7]
B. Experimental Workflow Diagram
Caption: General workflow for an in vivo efficacy study using a xenograft cancer model.
IV. Signaling Pathway (Hypothetical)
As the mechanism of action for this compound is unknown, the following diagram represents a hypothetical signaling pathway that is often targeted in cancer therapy. This diagram should be replaced with the actual pathway once the mechanism of this compound is elucidated.
Caption: Hypothetical signaling pathway showing potential inhibition by this compound.
V. Conclusion
The provided application notes and protocols offer a general framework for the administration and evaluation of a novel compound, this compound, in animal cancer models. It is imperative for researchers to conduct thorough literature reviews and preliminary in vitro studies to understand the specific characteristics of this compound to tailor these protocols for optimal results. Adherence to ethical guidelines for animal research and robust experimental design are crucial for generating reliable and translatable preclinical data.
References
- 1. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of disease: pre-clinical animal models of cancer and their applications and utility in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Animal Models Used by PREVENT | Division of Cancer Prevention [prevention.cancer.gov]
- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. Animal studies on medicinal herbs: predictability, dose conversion and potential value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extrapolating from animal studies to the efficacy in humans of a pretreatment combination against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of FR186054 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, intrinsic and acquired resistance remains a significant clinical challenge. One of the key mechanisms of resistance involves the activation of pro-survival signaling pathways, such as the Ras/Raf/MEK/ERK (MAPK) pathway. The MAPK pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting cell proliferation, survival, and drug resistance.
FR186054 is a selective inhibitor of the extracellular signal-regulated kinase (ERK), a key downstream component of the MAPK cascade. By blocking ERK activation, this compound can inhibit cell proliferation and induce apoptosis. The combination of paclitaxel with an ERK inhibitor like this compound presents a rational and promising therapeutic strategy to overcome paclitaxel resistance and enhance its anti-tumor efficacy. This document provides a comprehensive overview of the experimental design for investigating the synergistic effects of this compound and paclitaxel in preclinical cancer models. While direct studies on the this compound-paclitaxel combination are limited, this document draws upon established methodologies from studies combining paclitaxel with other MEK/ERK inhibitors.
Rationale for Combination Therapy
Paclitaxel treatment can paradoxically activate the MEK/ERK signaling pathway, which promotes cell survival and thereby compromises the drug's efficacy.[1][2][3][4] Inhibition of this survival pathway with an ERK inhibitor is expected to sensitize cancer cells to paclitaxel-induced apoptosis, leading to a synergistic anti-tumor effect.[5][6][7][8][9]
Signaling Pathway Overview
The diagram below illustrates the proposed mechanism of synergistic action between paclitaxel and an ERK inhibitor.
Data Presentation: In Vitro Synergism
The synergistic effect of combining this compound and paclitaxel can be quantified by determining the half-maximal inhibitory concentration (IC50) of paclitaxel in the presence and absence of the ERK inhibitor. The following table summarizes representative data from a study combining paclitaxel with the MEK inhibitor PD98059 in the A375 melanoma cell line.[5]
| Treatment Group | Paclitaxel IC50 (nM) | Fold Decrease in IC50 |
| Paclitaxel Alone | 5.9 | - |
| Paclitaxel + 10 µM PD98059 | 0.6 | 10 |
| Paclitaxel + 25 µM PD98059 | 0.07 | 84 |
Experimental Protocols
Cell Lines and Culture
A panel of cancer cell lines, particularly those with known RAS/RAF mutations (e.g., A375 melanoma, Panc-1 pancreatic, various colorectal cancer lines), should be utilized.[5][6][10] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound and paclitaxel, alone and in combination, on cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound (dissolved in DMSO)
-
Paclitaxel (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 1,500-5,000 cells/well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of paclitaxel and this compound in culture medium.
-
Treat the cells with varying concentrations of paclitaxel, this compound, or a combination of both for 24-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each treatment condition using non-linear regression analysis.
-
The combination index (CI) can be calculated to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assay (Flow Cytometry)
This protocol quantifies the induction of apoptosis following treatment with this compound and paclitaxel.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This protocol is used to assess the effect of the drug combination on key signaling proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Paclitaxel
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of the this compound and paclitaxel combination in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell lines (e.g., A375, Panc-1)
-
This compound (formulated for in vivo administration)
-
Paclitaxel (formulated for in vivo administration)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, paclitaxel alone, and this compound + paclitaxel.
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for paclitaxel).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot tumor growth curves and analyze for statistical significance between treatment groups.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a preclinical study investigating the combination of an ERK inhibitor and paclitaxel.
References
- 1. Scholarly Article or Book Chapter | MEK Inhibition Enhances Paclitaxel-induced Tumor Apoptosis | ID: 5t34st866 | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of paclitaxel-induced apoptosis by inhibition of mitogen-activated protein kinase pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEK inhibition enhances paclitaxel-induced tumor apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel anticancer activity is enhanced by the MEK 1/2 inhibitor PD98059 in vitro and by PD98059-loaded nanoparticles in BRAFV600E melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Enhancing Efficacy of the MEK Inhibitor Trametinib With Paclitaxel in " by Susmita Ghosh, Fan Fan et al. [digitalcommons.library.tmc.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Cobimetinib Sensitizes Cervical Cancer to Paclitaxel via Suppressing Paclitaxel-Induced ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. Inhibition of the MEK/ERK pathway augments nab-paclitaxel-based chemotherapy effects in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Combination of FR186054 and Doxorubicin
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The combined therapeutic strategy of utilizing multiple anti-cancer agents is a cornerstone of modern oncology. This approach aims to enhance treatment efficacy, overcome drug resistance, and minimize toxic side effects. This document outlines the application notes and detailed experimental protocols for investigating the synergistic combination of FR186054, a novel therapeutic agent, and Doxorubicin, a well-established chemotherapeutic drug.
Doxorubicin, an anthracycline antibiotic, is a potent anti-cancer drug widely used in the treatment of a broad spectrum of cancers, including breast, lung, and ovarian cancers, as well as various sarcomas and hematological malignancies.[1][2] Its primary mechanisms of action involve the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which lead to DNA damage and ultimately, cancer cell death.[1][2][3][4][5]
While the specific public information on "this compound" is limited, this protocol is designed to be a robust template for evaluating its potential synergistic effects with Doxorubicin. The methodologies described herein are based on established principles of combination therapy research and can be adapted once the specific mechanism of action of this compound is elucidated. The overarching goal is to determine if the combination of this compound and Doxorubicin results in a therapeutic effect that is greater than the sum of their individual effects.
Data Presentation
Quantitative data from synergy studies should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for summarizing key experimental findings.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Drug | IC50 (µM) ± SD |
| [Cancer Cell Line 1] | This compound | |
| Doxorubicin | ||
| This compound + Doxorubicin (Ratio 1:X) | ||
| This compound + Doxorubicin (Ratio 1:Y) | ||
| [Cancer Cell Line 2] | This compound | |
| Doxorubicin | ||
| This compound + Doxorubicin (Ratio 1:X) | ||
| This compound + Doxorubicin (Ratio 1:Y) |
Table 2: Combination Index (CI) Values
| Cell Line | Drug Combination (Ratio) | Fa (Fraction Affected) | CI Value | Interpretation |
| [Cancer Cell Line 1] | This compound + Doxorubicin (1:X) | 0.50 | Synergism (<1), Additive (=1), Antagonism (>1) | |
| 0.75 | ||||
| 0.90 | ||||
| [Cancer Cell Line 2] | This compound + Doxorubicin (1:Y) | 0.50 | ||
| 0.75 | ||||
| 0.90 |
Table 3: Apoptosis Analysis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) ± SD |
| [Cancer Cell Line 1] | Control | |
| This compound (IC50) | ||
| Doxorubicin (IC50) | ||
| This compound + Doxorubicin (Combination) | ||
| [Cancer Cell Line 2] | Control | |
| This compound (IC50) | ||
| Doxorubicin (IC50) | ||
| This compound + Doxorubicin (Combination) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental findings.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and Doxorubicin, alone and in combination, and to calculate the IC50 values.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Doxorubicin in complete medium.
-
For combination studies, prepare mixtures of this compound and Doxorubicin at fixed molar ratios (e.g., 1:1, 1:5, 5:1).
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-treated (control) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values using non-linear regression analysis.
-
2. Combination Index (CI) Analysis
-
Objective: To quantitatively determine the nature of the interaction between this compound and Doxorubicin (synergism, additivity, or antagonism).
-
Methodology:
-
Perform cell viability assays with a range of concentrations for each drug and their combinations at fixed ratios.
-
Use the Chou-Talalay method and CompuSyn software to calculate the Combination Index (CI).[6][7]
-
A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound and Doxorubicin, alone and in combination.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound, Doxorubicin, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.
Caption: Mechanism of Action of Doxorubicin.
Caption: Experimental Workflow for In Vitro Synergy Analysis.
Caption: Hypothesized Synergistic Mechanism.
References
- 1. Facebook [cancer.gov]
- 2. Combination of chemotherapy and radiotherapy in limited small cell lung carcinoma: results of alternating schedule in 109 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fruquintinib | C21H19N3O5 | CID 44480399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Immunofluorescence Staining of Mitotic Spindles Following FR180204 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. As a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, ERK1 and ERK2 are activated by a variety of extracellular signals and are often dysregulated in cancer.
This document provides detailed protocols for the use of FR180204 , a potent and selective inhibitor of ERK1 and ERK2, in cell-based assays to study its effects on the mitotic spindle. FR180204 acts as an ATP-competitive inhibitor with IC50 values of 0.31 μM and 0.14 μM for ERK1 and ERK2, respectively. By inhibiting ERK activity, researchers can investigate the downstream consequences on cell cycle progression and the structural integrity of the mitotic apparatus.
The following protocols detail methods for treating cultured cells with FR180204 and performing immunofluorescence staining to visualize and quantify effects on mitotic spindle morphology.
Note: The initial request specified "FR186054". However, extensive searches yielded no information on this compound. Based on available literature, it is highly probable that the intended compound was "FR180204", a well-characterized ERK inhibitor. All information herein pertains to FR180204.
Signaling Pathway of FR180204 Action
The Ras-Raf-MEK-ERK pathway is a canonical signaling cascade initiated by growth factors. Upon activation, MEK phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to phosphorylate transcription factors that regulate cell cycle progression. FR180204 selectively inhibits the kinase activity of ERK1 and ERK2, preventing the phosphorylation of its downstream targets.
Caption: The ERK signaling cascade and the inhibitory action of FR180204.
Quantitative Data Presentation
Treatment of cancer cell lines with FR180204 is hypothesized to cause defects in mitotic progression. The following table presents example data from a hypothetical experiment on a human cancer cell line (e.g., HeLa or A549) treated for 24 hours. Cells are stained for α-tubulin (spindles), γ-tubulin (centrosomes), and with DAPI (DNA). Data represents the mean ± standard deviation from three independent experiments, with at least 200 mitotic cells counted per condition.
| Parameter | Vehicle Control (0.1% DMSO) | FR180204 (2 µM) |
| Mitotic Index (%) | 4.5 ± 0.5 | 12.8 ± 1.2 |
| Normal Bipolar Spindles (%) | 96.2 ± 1.8 | 45.3 ± 3.5 |
| Abnormal Spindles (%) | 3.8 ± 1.8 | 54.7 ± 3.5 |
| Monopolar Spindles | 1.1 ± 0.7 | 28.9 ± 2.9 |
| Multipolar Spindles | 0.9 ± 0.5 | 15.6 ± 2.1 |
| Disorganized Spindles | 1.8 ± 0.6 | 10.2 ± 1.5 |
| Average Spindle Length (µm) | 11.2 ± 0.8 | 8.9 ± 1.1 |
These data illustrate a potential outcome of ERK inhibition, characterized by a significant increase in the mitotic index, suggesting a mitotic arrest. Furthermore, the treatment leads to a dramatic rise in various mitotic spindle abnormalities, indicating that proper ERK signaling is crucial for faithful spindle formation and function.
Experimental Protocols
Protocol 1: Cell Culture and FR180204 Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549, U2OS) onto glass coverslips in a 12-well or 24-well plate. Seed cells at a density that will result in 50-70% confluency at the time of fixation.
-
Cell Culture: Culture cells overnight in standard growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
FR180204 Preparation: Prepare a stock solution of FR180204 (e.g., 10 mM in DMSO). Store aliquots at -20°C.
-
Treatment: On the day of the experiment, dilute the FR180204 stock solution in pre-warmed culture medium to the desired final concentration (e.g., 0.5 µM, 2 µM, 10 µM). A vehicle control using an equivalent concentration of DMSO (e.g., 0.1%) must be included.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing FR180204 or the vehicle control. Incubate for a duration appropriate to observe mitotic effects (e.g., 16-24 hours).
Protocol 2: Immunofluorescence Staining of Mitotic Spindles
This protocol is for staining microtubules (α-tubulin) to visualize the mitotic spindle and DNA (DAPI) to visualize chromosomes.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Mouse anti-α-tubulin antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in Blocking Buffer
-
DNA Stain: DAPI (4′,6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS)
-
Antifade Mounting Medium
Procedure:
-
Washing: After incubation with FR180204, carefully aspirate the culture medium. Wash the cells twice with warm PBS.
-
Fixation: Add the 4% PFA Fixation Solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the Permeabilization Buffer and incubate for 10 minutes at room temperature. This step allows antibodies to access intracellular structures.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Aspirate the blocking buffer. Add the diluted primary anti-α-tubulin antibody solution. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Aspirate the primary antibody solution. Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorescently-labeled secondary antibody solution. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Aspirate the secondary antibody solution. Wash the cells three times with PBST for 5 minutes each, protected from light.
-
DNA Staining: Add the DAPI solution and incubate for 5 minutes at room temperature, protected from light.
-
Final Wash: Aspirate the DAPI solution and wash the cells twice with PBS.
-
Mounting: Using fine-tipped forceps, carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide with a drop of antifade mounting medium.
-
Sealing and Imaging: Seal the edges of the coverslip with clear nail polish. Allow the mounting medium to cure as recommended by the manufacturer. Store slides at 4°C, protected from light. Image using a fluorescence or confocal microscope.
Visualizing the Experimental Process
Experimental Workflow Diagram
The following diagram outlines the key steps of the immunofluorescence protocol.
Caption: A step-by-step workflow for immunofluorescence staining.
Logical Relationship of the Experiment
This diagram illustrates the hypothesis underlying the experiment: that inhibiting ERK with FR180204 will lead to observable defects in the mitotic spindle.
Caption: The logical flow from hypothesis to observable experimental outcome.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FR186054 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering insolubility issues with the novel compound FR186054 in aqueous media. The following question-and-answer format directly addresses common challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: Poor aqueous solubility is a common characteristic of many organic small molecules. Several factors can contribute to this issue with this compound:
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High Hydrophobicity: The molecular structure of this compound is likely non-polar, making it energetically unfavorable to interact with polar water molecules.[1] Non-polar molecules tend to aggregate in water to minimize their disruption of the hydrogen-bonding network of water.[1]
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Crystalline Structure: If this compound is in a highly stable crystalline form, significant energy is required to break apart the crystal lattice for dissolution, which may be greater than the energy released by solvation.[1]
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pH of the Solution: If this compound has ionizable groups (acidic or basic), the pH of the aqueous solution will significantly impact its charge state and, consequently, its solubility.[1] Generally, the ionized form of a compound is more soluble in water than its neutral form.[1]
Q2: What are the initial steps to improve the solubility of this compound?
A2: Before employing more complex methods, attempt these simple physical techniques:
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Agitation: Ensure the solution is being mixed vigorously (e.g., vortexing, stirring) to maximize the surface area of the solid compound exposed to the solvent.[1]
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Sonication: Using an ultrasound bath can help break apart solid aggregates and enhance dissolution.[2]
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Gentle Heating: If this compound is thermally stable, gently warming the solution (e.g., to 37°C) might improve the rate and extent of dissolution.[1][2] Always verify the compound's thermal stability before heating.
Q3: My this compound is dissolved in a DMSO stock, but it precipitates when diluted into my aqueous experimental medium. What should I do?
A3: This is a common issue when diluting a lipophilic compound from an organic stock into an aqueous medium. The final concentration of the organic solvent may not be sufficient to keep this compound in solution. Here are some strategies to address this:
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Lower the Final Concentration: The simplest solution is to test if a lower final concentration of this compound remains soluble in the aqueous medium.
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Use Co-solvents: In addition to DMSO in your final solution (typically kept below 1%), you might consider the use of other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) if your experimental system allows.[3]
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Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[4][5][6] For enzyme assays, 0.01 - 0.05% Tween-20 or Triton X-100 in the assay buffer may be sufficient.[7]
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pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the aqueous medium can increase its solubility.[1][3] For example, if this compound is a weak base, lowering the pH of the buffer could improve its solubility.[8]
Troubleshooting Guide
Systematic Approach to Solubilizing this compound
If initial attempts to dissolve this compound are unsuccessful, a more systematic approach is recommended. The following workflow provides a step-by-step guide to troubleshooting insolubility.
Quantitative Data: Solubility Test Matrix
When troubleshooting, it is crucial to systematically test and record the outcomes of different solubilization methods. Use the table below as a template to organize your experimental results.
| Condition ID | Solvent System | pH | Temperature (°C) | Observations (Soluble, Partially Soluble, Insoluble) |
| A-1 | 100% PBS | 7.4 | 25 | Insoluble |
| A-2 | 100% PBS | 7.4 | 37 | Insoluble |
| B-1 | 100% DMSO | N/A | 25 | Soluble |
| B-2 | 100% Ethanol | N/A | 25 | Partially Soluble |
| C-1 | 99% PBS / 1% DMSO | 7.4 | 25 | Precipitates |
| C-2 | 99% PBS / 1% DMSO | 6.0 | 25 | Partially Soluble |
| D-1 | 98% PBS / 2% DMSO | 7.4 | 25 | Precipitates |
| E-1 | 99% PBS / 1% DMSO + 0.1% Tween-80 | 7.4 | 25 | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weigh out the required amount of this compound powder into a sterile microcentrifuge tube.
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Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.
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Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
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If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]
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Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Media with a Surfactant
This protocol describes the preparation of a working solution of this compound in an aqueous buffer for a cell-based assay, using a surfactant to maintain solubility.
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Begin with your 10 mM this compound stock solution in DMSO.
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Prepare your aqueous buffer (e.g., PBS or cell culture medium) containing the desired concentration of a surfactant (e.g., 0.1% Pluronic® F-68).
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Perform a serial dilution of the this compound stock solution into the surfactant-containing buffer to achieve your final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while vortexing, to facilitate rapid dispersion.
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Visually inspect the final solution for any signs of precipitation.
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If the solution is clear, it is ready for use in your experiment.
Hypothetical Signaling Pathway for this compound
Assuming this compound is a kinase inhibitor, the following diagram illustrates a hypothetical signaling pathway that it might target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Investigational Compound Treatment to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of investigational compounds in cell culture, with a focus on minimizing unintended cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: My investigational compound is showing higher than expected cytotoxicity across multiple cell lines. What are the initial troubleshooting steps?
A1: High cytotoxicity can stem from several factors. Begin by verifying the following:
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Compound Purity and Integrity: Confirm the purity of your compound batch. Impurities can contribute to off-target effects and cytotoxicity. Ensure proper storage conditions have been maintained to prevent degradation.
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Solvent Toxicity: The solvent used to dissolve your compound (e.g., DMSO) can be toxic to cells at certain concentrations. Run a solvent control experiment where cells are treated with the highest concentration of the solvent used in your drug dilutions.
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Cell Health and Confluency: Ensure your cells are healthy, in a logarithmic growth phase, and seeded at an optimal density. Over-confluent or stressed cells can be more susceptible to cytotoxic effects.[1][2]
Q2: How can I determine the optimal concentration of my compound that balances efficacy and cytotoxicity?
A2: A dose-response experiment is crucial for determining the therapeutic window of your compound. This involves treating cells with a range of concentrations and assessing both the desired biological effect and cell viability. A typical starting point is a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the IC50 (half-maximal inhibitory concentration) for both efficacy and cytotoxicity.
Q3: What are the best practices for designing a cytotoxicity assay?
A3: A well-designed cytotoxicity assay is essential for obtaining reliable data. Key considerations include:
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Assay Selection: Choose an assay appropriate for your experimental goals. Common assays include MTT, XTT (for metabolic activity), and LDH release (for membrane integrity).
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Time-Course Experiment: Cytotoxicity can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours of treatment) to determine the optimal endpoint.
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Appropriate Controls: Include untreated cells, solvent-treated cells, and a positive control (a compound known to induce cytotoxicity in your cell line).
Troubleshooting Guides
Guide 1: High Background Cytotoxicity in Control Groups
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) to <0.1%. Run a solvent toxicity titration to determine the maximum tolerated concentration for your specific cell line. |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants. Discard any contaminated cultures. |
| Suboptimal Culture Conditions | Ensure consistent cell culture conditions, including incubator temperature, CO2 levels, and humidity. Use fresh, pre-warmed media for all experiments.[2][3] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in an exponential growth phase during the experiment.[1][2] |
Guide 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as prolonged passaging can alter cell characteristics. |
| Inconsistent Compound Preparation | Prepare fresh dilutions of the investigational compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Assay Timing and Execution | Standardize all incubation times and procedural steps. Ensure consistent timing for reagent addition and plate reading. |
Experimental Protocols
Protocol: Determining Compound Cytotoxicity using MTT Assay
1. Cell Seeding:
- Harvest cells that are in a logarithmic growth phase.
- Perform a cell count and determine cell viability (should be >95%).
- Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete growth medium.
- Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of your investigational compound in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
- Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
- Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
- Gently pipette to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation
Table 1: Example Dose-Response Data for Compound X Cytotoxicity
| Compound X Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 15.1 ± 3.9 |
| 100 | 5.6 ± 2.1 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway affected by Compound X.
Caption: Workflow for assessing compound cytotoxicity via MTT assay.
References
Technical Support Center: Understanding Off-Target Effects of FR180204 in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of the ERK inhibitor, FR180204, in kinase assays. While specific quantitative data for the closely related compound FR186054 is not publicly available, the information provided for FR180204 serves as a critical reference point for understanding the selectivity profile of this class of inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of FR180204?
FR180204 is a selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2).[1][2][3][4] It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate to downstream substrates.[1][4]
Q2: What are the known off-target effects of FR180204 in kinase assays?
FR180204 exhibits a high degree of selectivity for ERK1/2. It shows significantly lower potency against the related p38α kinase and displays no significant activity against a panel of other kinases at concentrations up to 30 µM.
Q3: How can I minimize the risk of off-target effects in my experiments?
To minimize the risk of off-target effects, it is crucial to:
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Use the lowest effective concentration: Titrate FR180204 to determine the minimal concentration required to inhibit ERK1/2 in your specific assay.
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Perform control experiments: Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., a known activator of a potential off-target pathway) to help differentiate between on-target and off-target effects.
Q4: Where can I find quantitative data on the selectivity of FR180204?
The table below summarizes the available inhibitory activity data for FR180204 against its primary targets and a selection of tested off-targets.
Quantitative Data: FR180204 Kinase Selectivity Profile
| Kinase Target | IC50 / Ki Value (µM) | Assay Type | Reference |
| ERK1 | IC50: 0.31, Ki: 0.31 | Kinase Assay | [1] |
| ERK2 | IC50: 0.14, Ki: 0.14 | Kinase Assay | [1] |
| p38α | IC50: 10 | Kinase Assay | [3] |
| MEK1 | No activity (< 30 µM) | Kinase Assay | [1] |
| MKK4 | No activity (< 30 µM) | Kinase Assay | [1] |
| IKKα | No activity (< 30 µM) | Kinase Assay | [1] |
| PKCα | No activity (< 30 µM) | Kinase Assay | [1] |
| Src | No activity (< 30 µM) | Kinase Assay | [1] |
| Syc | No activity (< 30 µM) | Kinase Assay | [1] |
| PDGFα | No activity (< 30 µM) | Kinase Assay |
Troubleshooting Guide for Kinase Assays with FR180204
This guide addresses common issues encountered when using FR180204 in kinase assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected IC50 for ERK1/2 | Incorrect ATP Concentration: FR180204 is an ATP-competitive inhibitor. High ATP concentrations in the assay will increase the apparent IC50. | - Determine the Km of ATP for your specific kinase preparation. - Run the assay at an ATP concentration at or below the Km. |
| Inactive Compound: Improper storage or handling may have degraded the compound. | - Ensure the compound has been stored correctly at +4°C. - Prepare fresh stock solutions in DMSO. | |
| Inactive Enzyme: The kinase may have lost activity due to improper storage or handling. | - Verify enzyme activity using a known potent inhibitor as a positive control. - Use a fresh batch of enzyme. | |
| Inhibition of a suspected off-target kinase | High Compound Concentration: At high concentrations, the selectivity of FR180204 may decrease. | - Perform a dose-response curve to determine the IC50 for the suspected off-target. - Compare this to the IC50 for ERK1/2 to assess the selectivity window. |
| Assay Interference: The compound may be interfering with the assay technology (e.g., fluorescence quenching). | - Run a control experiment in the absence of the kinase to check for assay interference. - Consider using an alternative assay format (e.g., radiometric vs. fluorescence-based). | |
| High variability between replicates | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Prepare a master mix of reagents. |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. | - Avoid using the outer wells of the plate. - Fill the outer wells with buffer or water to maintain humidity. |
Experimental Protocols
A detailed protocol for a standard in vitro kinase assay is provided below. This protocol can be adapted for use with FR180204 and various kinases.
Protocol: In Vitro Kinase Assay
1. Reagent Preparation:
- Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
- Kinase: Prepare a working solution of the purified kinase in kinase buffer. The final concentration will need to be optimized for each kinase.
- Substrate: Prepare a working solution of the specific peptide or protein substrate in kinase buffer.
- ATP: Prepare a stock solution of ATP in water. For IC50 determination of ATP-competitive inhibitors, the final ATP concentration in the assay should be at or near the Km for the specific kinase.
- FR180204: Prepare a stock solution in DMSO and create a serial dilution series. The final DMSO concentration in the assay should be kept constant and typically below 1%.
2. Assay Procedure:
- Add kinase buffer to the wells of a microplate.
- Add the FR180204 dilutions or vehicle (DMSO) to the appropriate wells.
- Add the kinase to all wells.
- Add the substrate to all wells.
- Pre-incubate the plate at the desired temperature (e.g., 30°C) for 10-15 minutes.
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at the desired temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a stop solution (e.g., EDTA for ATP-competitive inhibitors).
- Detect the kinase activity using an appropriate method (e.g., luminescence, fluorescence, or radioactivity).
3. Data Analysis:
- Subtract the background signal (wells with no enzyme) from all data points.
- Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).
- Plot the percent inhibition versus the logarithm of the FR180204 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the use of FR180204 in kinase assays.
References
FR186054 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of FR186054, a selective inhibitor of Extracellular signal-regulated kinases (ERK1 and ERK2), in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting ERK1 and ERK2. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and survival.[1][] In many types of cancer, this pathway is hyperactivated. This compound exerts its inhibitory effect by blocking the kinase activity of ERK1/2, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling cascade.[1][3]
Q2: How stable is this compound in cell culture media?
Q3: How can I assess the stability of this compound in my cell culture medium?
To determine the stability of this compound in your specific cell culture medium, a time-course experiment is recommended. This typically involves incubating the compound in the media at the desired concentration and temperature (e.g., 37°C) and collecting samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The concentration of the remaining this compound at each time point can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound in cell culture media over the course of the experiment. | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of this compound in your specific media and under your experimental conditions (see experimental protocol below). Consider replenishing the media with fresh compound during long-term experiments. |
| Lower than expected potency (higher IC50) | 1. Instability of the compound. 2. Binding of the compound to plasticware. | 1. Verify the stability of this compound. 2. Use low-binding plates and tubes. Include a "no-cell" control to assess the amount of compound lost due to non-specific binding. |
| Inconsistent results between experiments | 1. Inconsistent storage of stock solutions. 2. Freeze-thaw cycles of stock solutions. | 1. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 2. Prepare single-use aliquots of the stock solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
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This compound powder
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Anhydrous DMSO
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Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
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Sterile, low-binding microcentrifuge tubes and cell culture plates
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Incubator (37°C, 5% CO2)
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HPLC or LC-MS system for analysis
Procedure:
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Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
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Prepare Working Solutions: Dilute the stock solution in the cell culture medium (with and without 10% FBS) to the final working concentration to be used in your experiments (e.g., 10 µM).
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Incubation: Aliquot the working solutions into sterile, low-binding tubes or wells of a cell culture plate. Include a "time zero" sample that is immediately processed. Incubate the remaining samples at 37°C in a humidified incubator with 5% CO2.
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Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
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Sample Processing: Immediately after collection, stop any potential degradation by freezing the samples at -80°C until analysis.
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Quantification: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
Hypothetical Stability Data of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 98 | 99 | 97 | 98 |
| 4 | 95 | 97 | 94 | 96 |
| 8 | 91 | 94 | 89 | 92 |
| 24 | 75 | 85 | 72 | 83 |
| 48 | 55 | 70 | 52 | 68 |
| 72 | 38 | 58 | 35 | 55 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions.
Visualizations
Caption: Mechanism of action of this compound in the Ras-Raf-MEK-ERK signaling pathway.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Overcoming ERK5 Inhibitor Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome resistance to ERK5 inhibitors in cancer cells.
FAQs: Understanding FR186054 and ERK5 Inhibition
Q1: What is this compound and what is its role in cancer therapy?
A1: Our database does not contain information on a specific anticancer agent designated "this compound." However, the underlying biology of your query points towards the inhibition of Extracellular signal-regulated kinase 5 (ERK5), a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. Upregulation of the ERK5 pathway has been implicated in resistance to various cancer therapies. Therefore, this guide will focus on strategies to overcome resistance by targeting the ERK5 signaling pathway.
Q2: What is the mechanism of action of ERK5 inhibitors?
A2: ERK5 is a protein kinase that, when activated, translocates to the nucleus and phosphorylates various downstream substrates, including transcription factors like c-Myc and MEF2 family members. This leads to the regulation of gene expression involved in cell proliferation, survival, and migration.[1] ERK5 inhibitors are small molecules that typically bind to the ATP-binding site of the ERK5 kinase domain, preventing its catalytic activity and subsequent downstream signaling. Some inhibitors may also have off-target effects, such as inhibiting bromodomain-containing proteins (BRDs).[1]
Q3: How does ERK5 inhibition help overcome resistance to other cancer drugs?
A3: Cancer cells can develop resistance to targeted therapies by activating alternative survival pathways. The ERK5 pathway is often a key compensatory mechanism. For instance:
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Anti-HER2 Therapy Resistance: In HER2-positive breast cancer, constitutive activation of ERK5 is observed in cells resistant to anti-HER2 agents like lapatinib. Inhibition of ERK5 can restore sensitivity by inducing a G1 cell cycle arrest.[2]
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FAK Inhibitor Resistance: In KRAS-mutant non-small cell lung cancer (NSCLC), cancer cells resistant to Focal Adhesion Kinase (FAK) inhibitors show enhanced ERK5-FAK signaling. Co-inhibition of ERK5 can prevent the development of this resistance.
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EGFR Inhibitor Resistance: In EGFR-mutant NSCLC with acquired resistance to third-generation EGFR inhibitors like osimertinib, targeting the MEK5/ERK5 signaling pathway can enhance apoptosis by increasing the expression of the pro-apoptotic protein Bim.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments aimed at overcoming ERK5 inhibitor resistance.
Western Blotting: Assessing ERK5 Pathway Inhibition
Issue: Low or No Signal for Phospho-ERK5 or Downstream Targets
| Possible Cause | Solution |
| Inefficient Protein Extraction | Ensure lysis buffer contains protease and phosphatase inhibitors to prevent degradation of target proteins. Use a buffer appropriate for the subcellular localization of your target.[3][4] |
| Low Protein Concentration | Load a sufficient amount of protein (20-40 µg for total proteins, potentially more for low-abundance phospho-proteins).[3] Consider enriching for your target protein via immunoprecipitation.[5] |
| Suboptimal Antibody Concentration | Optimize the dilution of both primary and secondary antibodies. Start with the manufacturer's recommended dilution and perform a titration.[5][6] |
| Inefficient Transfer | Verify transfer efficiency with Ponceau S staining. For high molecular weight proteins, consider a longer transfer time or a lower percentage gel. For low molecular weight proteins, use a membrane with a smaller pore size (0.2 µm).[4][6] |
| Short Exposure Time | Increase the exposure time to detect faint bands.[5] |
Flow Cytometry: Cell Cycle and Apoptosis Analysis
Issue: Poor Resolution in Cell Cycle Analysis
| Possible Cause | Solution |
| Cell Clumping | Add ethanol fixative dropwise while vortexing to ensure proper fixation and minimize clumps.[7] Filter the cell suspension through a 40 µm mesh before analysis. |
| High Coefficient of Variation (CV) | Use a low flow rate during acquisition.[8] Ensure proper alignment and calibration of the flow cytometer. |
| RNA Contamination | Treat cells with RNase A to ensure that propidium iodide only stains DNA.[7][9] |
Issue: Inaccurate Apoptosis Quantification with Annexin V/PI Staining
| Possible Cause | Solution |
| Incorrect Compensation | Use single-stained controls for each fluorochrome to set up the compensation matrix accurately. Ensure that the positive control is at least as bright as the experimental sample.[10] |
| Cell Death During Staining | Perform all washing and incubation steps gently to avoid inducing mechanical cell death. Keep cells on ice when not in the flow cytometer.[11] |
| Loss of Membrane Integrity in Early Apoptotic Cells | Analyze samples promptly after staining, as prolonged incubation can lead to secondary necrosis.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used ERK5 inhibitors.
Table 1: In Vitro Potency of Selected ERK5 Inhibitors
| Inhibitor | Target(s) | IC50 (ERK5) | Cell Line(s) | Reference |
| XMD8-92 | ERK5, BRDs | 80 nM (Kd) | HeLa | [13] |
| AX15836 | ERK5 | Not specified | MDA-MB-231, BT-549 | [13] |
| ERK5-IN-1 | ERK5 | 87 ± 7 nM | Not specified | [14] |
| SKLB-D18 | ERK1/2, ERK5 | 59.72 ± 1.21 nM | Not specified | [15] |
Table 2: Synergistic Effects of ERK5 Inhibitor Combinations
| Combination | Cancer Type | Effect | Quantitative Measure | Reference |
| Ipatasertib (Akt inhibitor) + XMD8-92 | Triple-Negative Breast Cancer | Synergistic decrease in cell viability | Combination Index (CI) < 1 | [13] |
| Lapatinib (HER2 inhibitor) + ERK5 knockdown | HER2+ Breast Cancer | Restored anti-tumor activity | Significant reduction in tumor growth in xenografts | [2] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK5 Inhibition
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Cell Lysis:
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Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA assay.[17]
-
-
SDS-PAGE and Transfer:
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Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
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Wash the membrane three times with TBST.
-
-
Detection:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Strip the membrane and re-probe for total ERK5 and a loading control (e.g., GAPDH) to normalize the data.
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Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
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Cell Preparation:
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Treat cells with the ERK5 inhibitor alone or in combination with another drug for the desired duration.
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Harvest approximately 1 x 10^6 cells per sample.[7]
-
-
Fixation:
-
Staining:
-
Flow Cytometry:
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Analyze the samples on a flow cytometer using a linear scale for the PI signal.
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Acquire at least 10,000 events per sample.[8]
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Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).
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Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
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Cell Preparation:
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Induce apoptosis by treating cells with the ERK5 inhibitor and/or other drugs.
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Harvest 1-5 x 10^5 cells per sample.[11]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the samples immediately by flow cytometry.
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Annexin V-FITC positive, PI negative cells are in early apoptosis.
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Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
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Annexin V-FITC negative, PI negative cells are live.
-
Visualizations
Caption: ERK5 signaling pathway and mechanism of overcoming drug resistance.
Caption: General experimental workflow for assessing ERK5 inhibitor efficacy.
References
- 1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting ERK5 Overcomes Breast Cancer Resistance to Anti-HER2 Therapy By Targeting the G1–S Cell-Cycle Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. 3 Compensation Mistakes That Will Ruin Your Flow Cytometry Experiments [expertcytometry.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 13. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Reducing Variability in FR186054 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in in vivo experiments utilizing the selective ERK inhibitor, FR186054 (also known as FR180204).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of ERK1/2, preventing the phosphorylation of downstream substrates.[1][2] This inhibition blocks the MAPK/ERK signaling pathway, which is often hyperactivated in various cancers and inflammatory diseases.
Q2: What are the most common sources of variability in in vivo experiments with this compound?
A2: Variability in in vivo studies with this compound can stem from several factors:
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Drug Formulation and Administration: Inconsistent preparation of the this compound solution, leading to variations in concentration and solubility, can significantly impact bioavailability. The route and technical execution of administration (e.g., intraperitoneal, oral) are also critical.
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Animal-Related Factors: Biological differences among animals, including age, sex, weight, genetic background, and health status, are major contributors to variability.
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Experimental Procedures: Lack of standardized protocols for tumor cell implantation, inconsistent animal handling, and unblinded data collection and analysis can introduce bias and variability.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varied therapeutic responses.
Q3: What is a recommended starting dose and vehicle for this compound in mice?
A3: Based on published studies, effective doses of this compound in mice have been reported at 32 mg/kg and 100 mg/kg, administered intraperitoneally (i.p.) twice daily (b.i.d.).[2][3] A commonly used vehicle for preparing this compound for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q4: How can I confirm that this compound is effectively inhibiting its target in vivo?
A4: Target engagement can be assessed by measuring the phosphorylation levels of ERK (p-ERK) and its downstream substrates, such as RSK (p-RSK), in tumor and/or surrogate tissues. This can be achieved through techniques like Western blotting or immunohistochemistry (IHC) on tissue samples collected at various time points after this compound administration. A significant reduction in the levels of p-ERK and p-RSK would indicate effective target inhibition.
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition
| Potential Cause | Recommended Action | Rationale |
| Inconsistent Drug Formulation | Prepare a fresh stock solution of this compound for each experiment. Ensure complete dissolution in the vehicle. Use a consistent and validated formulation protocol.[1] | This compound may degrade over time or precipitate out of solution if not prepared correctly, leading to inconsistent dosing. |
| Variable Drug Administration | Ensure all personnel are trained on the proper administration technique (e.g., consistent i.p. injection location and depth). Randomize animals to treatment groups to distribute any minor variations in administration. | Inconsistent administration can lead to variable drug absorption and bioavailability. |
| Animal Heterogeneity | Use age- and weight-matched animals from a single supplier. If using xenografts, ensure the cell line has a consistent passage number and viability. | Minimizing biological differences between animals will reduce baseline variability in tumor growth. |
| Lack of Blinding | Implement blinding during animal handling, treatment administration, and data collection (e.g., tumor measurements). The individual assessing the outcomes should be unaware of the treatment groups. | Blinding reduces unconscious bias in handling and data interpretation. |
Issue 2: Lack of Efficacy or Unexpected Results
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Dose or Schedule | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose. Evaluate different dosing schedules (e.g., once vs. twice daily). | The effective dose can vary between different tumor models and animal strains. |
| Poor Bioavailability | Characterize the pharmacokinetic profile of this compound in your animal model. Consider alternative administration routes if bioavailability is low. | Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting efficacy data. |
| Drug Resistance | Investigate potential mechanisms of resistance, such as mutations in ERK1/2 or upregulation of compensatory signaling pathways (e.g., PI3K/Akt).[4] | Tumors can develop resistance to targeted therapies. |
| Paradoxical ERK Activation | At certain concentrations, some ERK inhibitors can paradoxically increase p-ERK levels. Perform a dose-response analysis of p-ERK in tumor tissue. | This phenomenon can lead to unexpected biological outcomes. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
1. Animal Model and Cell Culture:
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Select an appropriate immunocompromised mouse strain (e.g., NOD/SCID or athymic nude mice).
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Culture the desired cancer cell line (e.g., with a known BRAF or RAS mutation) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
2. Tumor Cell Implantation:
-
Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a fixed volume of sterile PBS or Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Animal Randomization and Grouping:
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Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
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Include a vehicle control group that receives the same formulation without this compound.
4. This compound Formulation and Administration:
-
Prepare the this compound solution fresh daily in the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
Administer this compound or vehicle via the chosen route (e.g., i.p.) at the predetermined dose and schedule (e.g., 100 mg/kg, b.i.d.).[2][3]
5. Monitoring and Data Collection:
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Measure tumor volume and body weight 2-3 times per week.
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Monitor animal health daily for any signs of toxicity.
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At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-ERK, IHC).
Mandatory Visualizations
Caption: MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for an in vivo efficacy study using this compound.
Caption: Logical troubleshooting workflow for common issues in this compound experiments.
References
Determining the Optimal Dosage of a Novel Compound in Mice: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the dosage of a new compound in mice?
A1: The initial step is to conduct a dose-range finding study, also known as an acute toxicity study. This helps to identify a range of doses that are tolerated by the animals and to establish the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable side effects.
Q2: How do I select the starting dose for my dose-range finding study?
A2: If in vitro data (e.g., IC50 or EC50) is available, you can use established formulas to estimate a starting dose. Alternatively, a literature review for compounds with similar structures or mechanisms of action can provide a starting point. If no prior information is available, a tiered dose-escalation design with small animal groups is recommended, starting with a very low dose.
Q3: What administration route should I use?
A3: The choice of administration route depends on the compound's properties and the intended clinical application. Common routes in mice include oral gavage (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The absorption and bioavailability of the compound can vary significantly with the route of administration.[1][2]
Q4: How long should I monitor the animals after dosing?
A4: For acute toxicity studies, animals should be monitored closely for the first few hours post-administration and then daily for up to 14 days.[3] For efficacy and chronic toxicity studies, the monitoring period will be dictated by the experimental design and the specific disease model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality at low doses | - Incorrect dose calculation or formulation.- High sensitivity of the mouse strain to the compound.- Contamination of the compound or vehicle. | - Double-check all calculations and ensure proper solubilization of the compound.- Consider using a more resistant mouse strain.- Test the vehicle alone as a control group.- Ensure sterile preparation techniques. |
| No observable effect at high doses | - Poor bioavailability of the compound.- Rapid metabolism and clearance of the compound.- The compound is not active in the chosen model. | - Consider a different administration route to improve absorption.- Conduct pharmacokinetic (PK) studies to assess compound exposure.- Re-evaluate the in vitro data and the rationale for using the compound in this model. |
| Significant weight loss in treated animals | - Compound-related toxicity.- Dehydration or reduced food and water intake. | - Implement a dose reduction or a less frequent dosing schedule.- Provide supportive care, such as supplemental hydration and palatable food.- Monitor food and water consumption daily. |
| Inconsistent results between animals in the same group | - Improper dosing technique.- Variation in animal health or stress levels. | - Ensure all personnel are properly trained in the administration technique.- Acclimatize animals to the housing and handling procedures before the study begins.- Use a sufficient number of animals per group to account for biological variability. |
Experimental Protocols
Dose-Range Finding (Acute Toxicity) Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.
Methodology:
-
Animal Model: Use a common inbred mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.
-
Groups: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 dose-escalation groups.
-
Dosing: Administer a single dose of the compound via the chosen route.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and physical appearance) immediately after dosing and at regular intervals for up to 14 days. Record body weight daily.
-
Endpoint: At the end of the study, perform a gross necropsy. For higher-tiered studies, collect blood for hematology and clinical chemistry, and collect major organs for histopathological analysis.
Efficacy Study
Objective: To evaluate the therapeutic effect of the compound in a relevant disease model.
Methodology:
-
Animal Model: Use a mouse model that recapitulates the disease of interest (e.g., tumor xenograft model for cancer).
-
Groups: Include a vehicle control group, a positive control group (if available), and at least three dose levels of the test compound below the MTD.
-
Dosing: Administer the compound according to a predetermined schedule (e.g., daily, twice daily) for a specified duration.
-
Efficacy Readouts: Monitor relevant efficacy parameters throughout the study (e.g., tumor volume, survival, disease-specific biomarkers).
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Endpoint: At the study endpoint, collect tumors and relevant tissues for further analysis (e.g., histology, gene expression).
Data Presentation
Table 1: Example of Dose-Range Finding Study Results
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (Day 14) | Key Clinical Signs |
| Vehicle | 5 | 0/5 | +5% | Normal |
| 10 | 5 | 0/5 | +4% | Normal |
| 30 | 5 | 0/5 | +1% | Mild lethargy on Day 1 |
| 100 | 5 | 1/5 | -8% | Lethargy, ruffled fur |
| 300 | 5 | 5/5 | - | Severe lethargy, ataxia |
Table 2: Example of Efficacy Study Data in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily | 1500 ± 250 | - |
| Compound X | 10 | Daily | 1100 ± 200 | 26.7 |
| Compound X | 30 | Daily | 600 ± 150 | 60.0 |
| Compound X | 100 | Daily | 250 ± 100 | 83.3 |
| Positive Control | - | Daily | 300 ± 120 | 80.0 |
Visualizations
Caption: Experimental workflow for determining the optimal dosage of a novel compound in mice.
Caption: Hypothetical signaling pathway potentially modulated by a compound like this compound.
References
Technical Support Center: Identifying and Mitigating Off-Target Kinase Inhibition of FR186054
Disclaimer: As of November 2025, publicly available scientific literature lacks specific details regarding the kinase inhibitor FR186054, including its primary target and selectivity profile. Therefore, to provide a comprehensive and actionable resource, this guide will use the well-characterized, multi-targeted kinase inhibitor Dasatinib as a representative example. The principles and methodologies described herein are broadly applicable to the investigation of off-target effects for any kinase inhibitor, including this compound, once its preliminary target profile is established.
Introduction
Dasatinib is a potent oral inhibitor of the BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML), and is also a powerful inhibitor of Src family kinases (SFKs).[1][2] However, its therapeutic efficacy is accompanied by a broad off-target inhibition profile that can lead to unexpected experimental results and clinical side effects.[3][4] This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers identify, understand, and mitigate the off-target effects of Dasatinib, offering a framework for investigating similar properties of other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cells treated with Dasatinib show a phenotype inconsistent with the inhibition of its primary target, BCR-ABL. What could be the cause?
A1: This is a common observation and is often attributable to Dasatinib's off-target effects. Dasatinib potently inhibits several other kinases, including Src family kinases (e.g., SRC, LYN, FYN), c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR), which are involved in various cellular processes like adhesion, migration, and proliferation.[1][5] Inhibition of these alternative pathways can lead to phenotypes that are independent of BCR-ABL signaling. For example, the anti-metastatic effects of Dasatinib in some solid tumors are thought to be mediated through SRC inhibition.
Q2: I am observing significant cytotoxicity in my cell line at concentrations required for effective inhibition of the intended target. How can I determine if this is an on-target or off-target effect?
A2: Differentiating on-target from off-target toxicity is crucial. Consider the following strategies:
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Dose-Response Analysis: Compare the IC50 for your primary target inhibition with the concentration at which cytotoxicity is observed. A significant discrepancy may suggest off-target effects.
-
Alternative Inhibitors: Use a more selective inhibitor for your primary target (if available) and see if the cytotoxicity persists.
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Rescue Experiments: If possible, introduce a drug-resistant mutant of your primary target into the cells. If the cytotoxic effect is rescued, it is likely an on-target effect. If it persists, it is likely due to off-target inhibition.
Q3: How can I proactively identify the potential off-targets of my kinase inhibitor?
A3: A systematic approach is recommended to profile the selectivity of your inhibitor:
-
In Vitro Kinase Profiling: Screen your inhibitor against a large panel of recombinant kinases. Commercial services are available that offer comprehensive kinase profiling to determine the IC50 values against hundreds of kinases.[6]
-
Cell-Based Assays: Treat cells with your inhibitor and perform phosphoproteomic analysis to identify changes in the phosphorylation status of known downstream targets of various kinases.
-
Chemical Proteomics: This unbiased approach uses affinity-based probes to pull down the cellular targets of an inhibitor from cell lysates, which are then identified by mass spectrometry.[7]
Q4: What are some strategies to mitigate the impact of off-target effects in my experiments?
A4: While it may not be possible to completely eliminate off-target effects, their impact can be minimized and accounted for:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of the inhibitor required to achieve the desired level of on-target inhibition to reduce the engagement of lower-affinity off-targets.
-
Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the primary target and see if it phenocopies the inhibitor's effect. This provides strong evidence for on-target activity.
Data Presentation: Dasatinib Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against its primary targets and a selection of key off-targets. Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) | Kinase Family | Primary or Off-Target? |
| BCR-ABL | <1 - 9 | Tyrosine Kinase | Primary |
| SRC | 0.5 - 16 | Tyrosine Kinase (Src Family) | Primary |
| LYN | 1.7 - 8.5 | Tyrosine Kinase (Src Family) | Primary |
| FYN | <1 - 16 | Tyrosine Kinase (Src Family) | Primary |
| c-KIT | <30 | Receptor Tyrosine Kinase | Off-Target |
| PDGFRα | <30 | Receptor Tyrosine Kinase | Off-Target |
| PDGFRβ | <30 | Receptor Tyrosine Kinase | Off-Target |
| EphA2 | <30 | Receptor Tyrosine Kinase | Off-Target |
| DDR1 | - | Receptor Tyrosine Kinase | Off-Target |
| BTK | - | Tyrosine Kinase (Tec Family) | Off-Target |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is a representative compilation from published literature.[7][8][9][10]
Experimental Protocols & Troubleshooting
In Vitro Kinase Assay to Determine IC50
This protocol provides a general framework for determining the IC50 of an inhibitor against a purified kinase.
Principle: The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a decrease in ADP production.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
Dasatinib (or other inhibitor) stock solution in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of Dasatinib in DMSO. Further dilute these into the kinase assay buffer to achieve the final desired concentrations. Include a DMSO-only control.
-
Assay Plate Preparation: Add 1 µL of each diluted compound solution to the wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase in the assay buffer. Add the kinase solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a master mix of the substrate and ATP in the assay buffer.
-
Initiate the reaction by adding the substrate/ATP mix to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control).
-
Normalize the data to the DMSO control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide: In Vitro Kinase Assay
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | Pipetting errors, inadequate mixing, edge effects in the plate. | Calibrate pipettes, use master mixes, avoid using the outer wells of the plate.[11] |
| IC50 value is higher than expected | Incorrect ATP concentration, inhibitor instability, suboptimal buffer conditions. | If the inhibitor is ATP-competitive, a high ATP concentration will increase the apparent IC50. Ensure the inhibitor is soluble and stable in the assay buffer. Verify that the buffer pH and ionic strength are optimal for the kinase.[4] |
| No kinase activity | Inactive enzyme, incorrect substrate, missing cofactors. | Use a fresh aliquot of kinase. Confirm the substrate is correct for the kinase. Ensure all necessary cofactors (e.g., MgCl2) are present. |
Phospho-Western Blot to Assess Off-Target Inhibition in Cells
This protocol allows for the qualitative or semi-quantitative assessment of the phosphorylation status of specific proteins within a signaling pathway, providing evidence of on- and off-target kinase inhibition in a cellular context.
Principle: Cells are treated with the kinase inhibitor, and the lysates are then analyzed by Western blot using antibodies that specifically recognize the phosphorylated forms of target proteins. A decrease in the phospho-specific signal indicates inhibition of an upstream kinase.
Materials:
-
Cell line of interest (e.g., K562 for BCR-ABL, PC-3 for Src, NIH-3T3 for PDGFR)
-
Dasatinib
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., Phospho-Src Family (Tyr416), Phospho-PDGFRβ (Tyr751), and their corresponding total protein antibodies)[1][5]
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
PVDF membrane
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of Dasatinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-antibodies as it contains phosphoproteins that can increase background.[3][12]
-
Incubate the membrane with the primary phospho-specific antibody (e.g., anti-Phospho-Src Tyr416) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply the ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.
Troubleshooting Guide: Phospho-Western Blot
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or weak phospho-signal | Ineffective cell stimulation, phosphatase activity during lysis, low abundance of the phosphoprotein. | Ensure cells are stimulated appropriately to induce phosphorylation (if required). Always use fresh lysis buffer with phosphatase inhibitors. Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for the target protein. |
| High background | Non-specific antibody binding, inappropriate blocking agent. | Use 5% BSA in TBST for blocking instead of milk.[3] Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps.[12] |
| Multiple bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure protease inhibitors are included in the lysis buffer and that samples are kept on ice.[8] |
Visualizations
Caption: On-target inhibition of the BCR-ABL signaling pathway by Dasatinib.
Caption: Off-target inhibition of the Src signaling pathway by Dasatinib.
Caption: Workflow for identifying and validating off-target kinase inhibition.
References
- 1. Phospho-PDGF Receptor beta (Tyr751) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. Phospho-Src (Ser17) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-PDGFRB (Tyr771) Monoclonal Antibody (G.69.10) (MA5-15084) [thermofisher.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-PDGF Receptor α (Tyr762) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Strategies to Enhance In Vivo Bioavailability
Disclaimer: Information regarding the specific compound "FR186054" is not publicly available in the searched scientific literature and patent databases. Therefore, this guide provides comprehensive strategies and troubleshooting for improving the in vivo bioavailability of poorly soluble drugs in general. Researchers working with this compound can leverage this information by first characterizing the compound's physicochemical properties to select the most appropriate enhancement strategy.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the oral delivery of poorly soluble compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during preclinical and clinical development.
Troubleshooting Guide
Problem 1: Low and Variable Oral Bioavailability in Animal Models
Question: We are observing low and highly variable plasma concentrations of our compound in rats after oral gavage. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a common challenge for poorly soluble drugs, often classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The primary reasons for this issue are often poor dissolution in the gastrointestinal (GI) fluids and inadequate absorption.[1][2]
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Aqueous Solubility: Determine the solubility of your compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). This will help in understanding if solubility is pH-dependent.
-
LogP/LogD: Assess the lipophilicity of the compound. A high LogP value (typically >3) suggests that the compound is lipophilic and may have poor aqueous solubility.
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Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous. Amorphous forms are generally more soluble but can be less stable.[3]
-
-
Formulation Strategy Selection: Based on the physicochemical properties, select an appropriate formulation strategy to enhance solubility and dissolution.[1]
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For compounds with high lipophilicity: Consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[1]
-
For crystalline compounds with poor solubility: Particle size reduction techniques like micronization or nanosizing can be effective.[2]
-
For compounds that can be stabilized in an amorphous state: Amorphous solid dispersions can significantly improve dissolution rates.[1]
-
-
In Vitro Dissolution Testing: Perform dissolution studies with the new formulations in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate the fed and fasted states of the GI tract. This can help predict in vivo performance and identify potential food effects.
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In Vivo Pharmacokinetic Studies: Dose the improved formulations in animal models and compare the pharmacokinetic (PK) parameters (AUC, Cmax, Tmax) against the initial formulation.
Problem 2: Formulation Instability and Drug Recrystallization
Question: Our amorphous solid dispersion formulation shows good initial dissolution, but the drug recrystallizes over time in the dissolution medium. How can we prevent this?
Answer:
Recrystallization of the amorphous form to a more stable, less soluble crystalline form is a significant risk that can negate the benefits of the formulation.
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug.
-
Ensure strong intermolecular interactions (e.g., hydrogen bonding) between the drug and the polymer.
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Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.
-
Consider using a combination of polymers to optimize both stabilization and dissolution.
-
-
Drug Loading: High drug loading can increase the risk of recrystallization. Evaluate formulations with lower drug-to-polymer ratios to enhance stability.
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Inclusion of Surfactants: Adding a surfactant to the solid dispersion can help maintain the supersaturated state of the drug during dissolution and inhibit precipitation.
-
Storage Conditions: Store the formulation under controlled temperature and humidity conditions to prevent moisture-induced phase separation and recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to improve the bioavailability of a new chemical entity with poor aqueous solubility?
A1: The initial and most critical step is a thorough pre-formulation characterization. This includes determining the compound's aqueous solubility, pKa, LogP, solid-state properties (crystallinity), and melting point. This data will guide the selection of the most appropriate bioavailability enhancement technology. For instance, a high-melting-point, crystalline compound might be a good candidate for nanosizing, while a lower-melting-point compound could be formulated as a solid dispersion via hot-melt extrusion.
Q2: How do I choose between particle size reduction and lipid-based formulations?
A2: The choice depends on the drug's properties.
-
Particle size reduction (micronization/nanosizing) is effective for drugs where the dissolution rate is the limiting factor for absorption (dissolution rate-limited absorption).[2] It increases the surface area available for dissolution. This is often a good starting point for BCS Class II compounds.
-
Lipid-based formulations (e.g., SEDDS) are particularly useful for highly lipophilic drugs (high LogP). These formulations can enhance solubility in the GI tract and may also promote lymphatic absorption, which bypasses the first-pass metabolism in the liver.
Q3: What are the key considerations when developing a solid dispersion?
A3: Key considerations include:
-
Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable, single-phase amorphous system.
-
Manufacturing Method: Common methods include spray drying and hot-melt extrusion. The choice depends on the thermal stability of the drug and the desired particle properties.
-
Physical Stability: The formulation must remain amorphous during storage and in the GI tract to provide a bioavailability advantage. Stability studies are crucial.
Q4: Can co-administration of other agents improve the bioavailability of my compound?
A4: Yes, in some cases. For instance, co-administering inhibitors of metabolic enzymes (e.g., CYP3A4) or efflux transporters (e.g., P-glycoprotein) can increase the systemic exposure of drugs that are substrates for these proteins. Bioenhancers, such as piperine, have been shown to inhibit metabolic enzymes and improve the absorption of co-administered drugs. However, this approach requires careful evaluation for potential drug-drug interactions.
Quantitative Data Summary
The following tables summarize the potential improvements in pharmacokinetic parameters that can be achieved with different formulation strategies for poorly soluble drugs, based on literature examples.
Table 1: Impact of Formulation Strategy on Bioavailability Enhancement
| Formulation Strategy | Example Drug | Fold Increase in AUC (Compared to Unformulated Drug) | Fold Increase in Cmax (Compared to Unformulated Drug) |
| Nanosuspension | Sotorasib | ~3.5 | ~2.8 |
| Solid Dispersion | Itraconazole | 4 - 10 | 3 - 8 |
| SEDDS | Cyclosporine A | 2 - 5 | 2 - 4 |
| Cyclodextrin Complex | Piroxicam | 1.5 - 3 | 1.5 - 2.5 |
Note: The actual fold increase is highly dependent on the specific drug, formulation composition, and preclinical/clinical model used.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
-
Slurry Preparation: Disperse the active pharmaceutical ingredient (API) in an aqueous vehicle containing a stabilizer (e.g., a polymer like HPMC or a surfactant like Poloxamer 188). A typical starting concentration is 5-10% w/v API and 1-2% w/v stabilizer.
-
Milling: Add the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads of 0.1-0.5 mm diameter).
-
Process Parameters: Set the milling speed and time. Typical parameters are 2000-4000 rpm for 1-4 hours. Monitor the particle size distribution at regular intervals using laser diffraction or dynamic light scattering.
-
Endpoint: Continue milling until the desired particle size (typically < 200 nm) and a narrow particle size distribution are achieved.
-
Downstream Processing: The nanosuspension can be used as a liquid dosage form or further processed (e.g., lyophilized or spray-dried) to create a solid dosage form.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen the solubility of the drug in various oils, surfactants, and co-solvents to identify components that provide the highest solubility.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsification region.
-
Formulation Preparation: Prepare different ratios of the selected excipients and add the drug. Gently heat and stir until the drug is completely dissolved.
-
Characterization:
-
Self-Emulsification Test: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size (typically < 100 nm) is desirable for better absorption.
-
In Vitro Drug Release: Perform drug release studies in relevant dissolution media.
-
Visualizations
Caption: Experimental workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanisms of common bioavailability enhancement strategies.
References
Technical Support Center: Managing FR186054-Induced Cell Cycle Arrest
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using FR186054 in long-term cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is understood to be an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting Extracellular signal-regulated kinase 5 (ERK5). ERK5 is a key regulator of cell proliferation and survival.[1] By inhibiting the kinase activity of ERK5, this compound prevents the phosphorylation of its downstream targets.[1] This disruption of the ERK5 signaling cascade leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis in some cancer cells.[1][2][3]
Q2: How does ERK5 inhibition by this compound lead to cell cycle arrest?
The MEK5/ERK5 signaling pathway plays a crucial role in cell cycle progression. Activated ERK5 promotes the transition from the G1 to the S phase by regulating key cell cycle proteins.[2] Specifically, ERK5 activation leads to the suppression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27 and promotes the expression of Cyclin D1.[2][4] Inhibition of ERK5 by this compound reverses these effects, leading to the stabilization of p21 and p27 and reduced levels of Cyclin D1.[2][4] This prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking entry into the S phase and causing a G1 cell cycle arrest.[3]
Q3: My cells are not arresting uniformly after this compound treatment. What could be the cause?
Several factors can contribute to incomplete or non-uniform cell cycle arrest:
-
Suboptimal Drug Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Cell Density: High cell density can lead to nutrient depletion and changes in cell signaling that may interfere with the drug's effect. Ensure consistent and appropriate seeding densities.
-
Drug Stability: Like many small molecules, this compound may degrade over time in culture medium. For long-term studies, it is essential to replenish the medium containing the inhibitor regularly, typically every 48-72 hours.[3]
-
Cell Line Heterogeneity: A heterogeneous cell population may contain clones with varying sensitivity to ERK5 inhibition.
Q4: I'm observing significant cell death in my long-term culture. How can I mitigate this?
While cell cycle arrest is the primary effect, prolonged inhibition of survival pathways can lead to apoptosis.[4][5]
-
Confirm Cytotoxicity vs. Cytostatic Effects: Use distinct assays to measure cell viability (number of living cells) versus proliferation (rate of cell division).[6] This will help determine if the drug is killing the cells (cytotoxic) or just stopping their growth (cytostatic).
-
Concentration Adjustment: High concentrations of this compound may be cytotoxic. Try reducing the concentration to a level that maintains cell cycle arrest with minimal cell death.
-
Culture Conditions: Long-term culture itself can be stressful for cells.[7][] Ensure optimal culture conditions, including regular media changes, proper gas exchange, and prevention of contamination.
-
Monitor Mitochondrial Health: Prolonged culture and drug treatment can lead to mitochondrial dysfunction and increased reactive oxygen species (ROS), contributing to cell death.[7]
Q5: Is the cell cycle arrest induced by this compound reversible?
The reversibility of a drug-induced cell cycle arrest is a critical factor for many experimental designs. Generally, cell cycle arrest induced by small molecule inhibitors can be reversible upon removal of the compound.[9][10][11] To test for reversibility, you can treat the cells with this compound for a specific duration, then wash the drug out and replace it with fresh medium. Monitor the cells for re-entry into the cell cycle using methods like flow cytometry or proliferation assays over the subsequent days.
Q6: Are there known off-target effects for this compound or similar ERK5 inhibitors?
While this compound is used to target ERK5, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. For instance, the widely used ERK5 inhibitor XMD8-92 has been shown to also inhibit BRD4, a critical regulator of gene expression.[12] It is important to use the lowest effective concentration and, where possible, validate key findings using a secondary method, such as siRNA-mediated knockdown of ERK5, to ensure the observed phenotype is on-target.[3][13]
Signaling Pathway and Workflow Diagrams
Caption: MEK5/ERK5 signaling pathway and the inhibitory action of this compound leading to G1 cell cycle arrest.
Caption: Experimental workflow for a long-term study involving this compound treatment and analysis.
Caption: Troubleshooting decision tree for common issues in this compound long-term experiments.
Quantitative Data Summary
Table 1: Reported Effective Concentrations of ERK5 Inhibitors
| Inhibitor | Cell Line | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| XMD8-92 | HCC Cell Lines (Huh-7, HepG2) | 10 µM | G0/G1 Arrest | [14] |
| XMD8-92 | AML Cell Lines (Kasumi-1, HL-60) | 1-10 µM | Reduced Proliferation, Apoptosis | [4] |
| JWG-045 | Breast Cancer (BT474) | ~5 µM | Reduced Cell Number by ~30% | [3] |
| this compound | (General) | Varies by cell line | G1 Arrest | N/A |
Note: this compound is less commonly cited in recent literature compared to XMD8-92. Researchers should perform a dose-response curve for their specific cell line, typically in the 1-20 µM range, to determine the optimal concentration.
Table 2: Comparison of Cell Viability and Cytotoxicity Assays for Long-Term Studies
| Assay Type | Principle | Advantages for Long-Term Studies | Disadvantages for Long-Term Studies |
|---|---|---|---|
| Trypan Blue Exclusion | Measures membrane integrity; dead cells take up the dye. | Simple, inexpensive, provides direct cell count. | Low-throughput; subjective counting. |
| MTT/XTT/WST-1 | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[15][16] | High-throughput, sensitive. | Can be affected by changes in metabolic rate unrelated to viability; endpoint assay. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from damaged cells into the medium.[16] | Non-destructive to remaining cells; medium can be sampled over time. | Signal can accumulate, may not reflect real-time cell death. |
| ATP-Based Luminescence | Quantifies ATP, which is present in metabolically active cells.[17] | Highly sensitive, rapid, good for high-throughput screening. | Endpoint assay; requires a luminometer. |
| Real-Time Imaging | Automated microscopy with viability dyes (e.g., Propidium Iodide). | Provides kinetic data on cell death and proliferation. | Requires specialized instrumentation. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Culture and treat cells with this compound for the desired duration.
-
Harvest cells (including supernatant to collect floaters) and wash twice with ice-cold PBS.
-
Count cells and adjust to a concentration of 1x10⁶ cells/mL.
-
-
Fixation:
-
While vortexing gently, add 1 mL of the cell suspension dropwise into 4 mL of ice-cold 70% ethanol.
-
Fix cells overnight or for at least 2 hours at -20°C.[3]
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle phases based on DNA content (G1, S, G2/M).
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[16]
-
Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight, then treat with a serial dilution of this compound. Include untreated and vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: Western Blot for Cell Cycle Proteins (p21, Cyclin D1)
This protocol allows for the detection and relative quantification of key proteins involved in this compound-induced cell cycle arrest.
-
Protein Extraction:
-
Treat cells as required and harvest.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p21, Cyclin D1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager or X-ray film.
-
Quantify band intensity using software like ImageJ, normalizing to the loading control.
-
References
- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Effects of Long-Term Culture on Human Embryonic Stem Cell Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reversible, p53-dependent G0/G1 cell cycle arrest induced by ribonucleotide depletion in the absence of detectable DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A reversible arrest point in the late G1 phase of the mammalian cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth inhibition with reversible cell cycle arrest of carcinoma cells by flavone L86-8275 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting High-Throughput Screening with ERK Inhibitors (e.g., Ulixertinib)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ERK inhibitors, such as Ulixertinib (BVD-523), in high-throughput screening (HTS) campaigns. The information is designed to help users identify and resolve common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ulixertinib (BVD-523)?
A1: Ulixertinib is a potent and reversible inhibitor of ERK1 and ERK2 kinases. It functions by binding to the ATP-binding pocket of both unphosphorylated and phosphorylated ERK, thereby preventing the kinase from phosphorylating its downstream substrates. This effectively blocks the signaling cascade of the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.
Q2: What are the most common sources of variability in a cell-based HTS assay for an ERK inhibitor?
A2: In cell-based HTS, variability can be introduced by several factors. Inconsistent cell passage numbers, variations in cell seeding density, and fluctuations in incubation times or temperatures can all impact the biological response. Additionally, the stability of reagents, such as the inhibitor itself and detection reagents, along with edge effects on microplates, are common sources of variability. It is crucial to maintain standardized protocols and implement rigorous quality control measures to minimize these effects.[1]
Q3: How can I distinguish between a true hit and a false positive in my screen?
A3: A false positive is a result that incorrectly indicates the presence of a condition, in this case, inhibition of the target.[2] To differentiate true hits from false positives, it is essential to perform secondary assays. These can include dose-response curves to confirm potency, orthogonal assays that measure a different downstream effect of ERK inhibition (e.g., a different substrate's phosphorylation), and counterscreens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in a luciferase-based reporter assay).
Troubleshooting Guides
Problem 1: High Well-to-Well Variability or Low Z'-Factor
The Z'-factor is a statistical measure of the quality of an HTS assay. A low Z'-factor (typically < 0.5) indicates high variability and a small dynamic range between positive and negative controls, making it difficult to identify true hits.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | 1. Ensure thorough cell suspension mixing before and during plating.2. Use an automated cell dispenser for plating.3. Visually inspect plates post-seeding to confirm even cell distribution. | Reduced variability in cell number per well, leading to more consistent assay signals. |
| Edge Effects | 1. Avoid using the outer wells of the microplate for compounds and controls.2. Ensure proper humidification during incubation to minimize evaporation. | Minimized systematic variation between edge and center wells. |
| Reagent Instability | 1. Prepare fresh reagents daily.2. If using frozen stocks, ensure they are thawed and mixed properly before use.3. Test the stability of the ERK inhibitor in your specific assay medium. | Consistent performance of assay reagents across all plates. |
| Inadequate Liquid Handling | 1. Calibrate and maintain all liquid handlers (e.g., dispensers, washers).2. Optimize dispense and aspirate heights and speeds to avoid bubbles and splashing. | Improved precision and accuracy of liquid transfers, reducing signal variability. |
Problem 2: High Rate of False Positives
False positives can arise from compound interference with the assay technology rather than true biological activity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Autofluorescence | 1. If using a fluorescence-based assay, pre-read the compound plates to identify and exclude autofluorescent compounds. | Elimination of compounds that artificially increase the fluorescence signal. |
| Luciferase Inhibition (for reporter assays) | 1. Perform a counterscreen using purified luciferase enzyme to identify compounds that directly inhibit the reporter. | Identification and exclusion of compounds that interfere with the reporter system. |
| Cytotoxicity | 1. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo) to identify compounds that reduce the assay signal due to cell death rather than specific ERK inhibition. | Differentiation between specific inhibitors and cytotoxic compounds. |
Problem 3: High Rate of False Negatives
False negatives occur when a true inhibitor fails to produce a positive result in the screen.[2]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Compound Concentration | 1. Review the screening concentration. It may be too low to detect moderately potent inhibitors. | Increased hit rate by identifying compounds that were previously below the limit of detection. |
| Compound Instability or Degradation | 1. Assess the stability of the compound library under storage and assay conditions. | Prevention of hit loss due to compound degradation. |
| Assay Conditions Not Optimal | 1. Re-evaluate and optimize assay parameters such as incubation time and substrate concentration to ensure a robust assay window. | An improved signal-to-background ratio, allowing for the detection of weaker inhibitors. |
Experimental Protocols
A detailed protocol for a typical cell-based ERK phosphorylation assay is provided below.
Protocol: In-Cell Western Assay for ERK Phosphorylation
-
Cell Seeding: Seed A375 cells (which have a BRAF V600E mutation leading to constitutive ERK activation) in 384-well black, clear-bottom plates at a density of 5,000 cells per well in 50 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Add 100 nL of compounds from the screening library (typically at 10 mM in DMSO) to the cell plates using an acoustic liquid handler for a final concentration of 10 µM. Include appropriate controls: DMSO only (negative control) and 10 µM Ulixertinib (positive control). Incubate for 1 hour at 37°C.
-
Cell Fixation and Permeabilization:
-
Remove the culture medium.
-
Add 50 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash each well three times with 100 µL of PBS containing 0.1% Triton X-100.
-
Add 50 µL of PBS with 0.1% Triton X-100 and 5% non-fat dry milk and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Remove the blocking buffer.
-
Add 20 µL of a primary antibody solution containing a rabbit anti-phospho-ERK1/2 antibody (1:800) and a mouse anti-total-ERK1/2 antibody (1:1000) in the blocking buffer.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash each well three times with 100 µL of PBS containing 0.1% Triton X-100.
-
Add 20 µL of a secondary antibody solution containing IRDye 800CW goat anti-rabbit IgG (1:1000) and IRDye 680RD goat anti-mouse IgG (1:1000) in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash each well five times with 100 µL of PBS containing 0.1% Triton X-100.
-
Image the plate on an infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both the 700 nm (total ERK) and 800 nm (phospho-ERK) channels.
-
Normalize the phospho-ERK signal to the total ERK signal for each well.
-
Calculate the percent inhibition relative to the positive and negative controls.
-
Visualizations
Caption: A logical workflow for troubleshooting a high-throughput screening campaign.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by Ulixertinib.
References
Technical Support Center: FR180204 Treatment and Cell Line-Specific Responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FR180204, a selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This guide is intended for researchers, scientists, and drug development professionals investigating the effects of FR180204 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FR180204?
A1: FR180204 is a potent and selective, ATP-competitive inhibitor of ERK1 and ERK2. It specifically targets the kinase activity of ERK1 and ERK2, thereby blocking the phosphorylation of their downstream substrates. This inhibition leads to the downregulation of the RAS-RAF-MEK-ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, survival, and migration.
Q2: How does FR180204 treatment affect different cell lines?
A2: The response to FR180204 treatment can be highly cell line-specific. This variability is often attributed to the genetic and molecular background of the cells, particularly their reliance on the ERK signaling pathway for survival and proliferation. For example, cancer cell lines with mutations in upstream components of the ERK pathway, such as BRAF or RAS, may exhibit greater sensitivity to FR180204. In contrast, cell lines that are less dependent on ERK signaling may be more resistant.
Q3: What are the typical working concentrations for FR180204 in cell culture?
A3: The effective concentration of FR180204 can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Generally, concentrations ranging from 1 µM to 30 µM are used in cell culture experiments. For initial experiments, a range of 1, 5, 10, and 20 µM is a good starting point.
Q4: How long should I treat my cells with FR180204?
A4: The optimal treatment duration depends on the specific assay being performed. For assessing the inhibition of ERK phosphorylation by Western blot, a short incubation of 1 to 4 hours is typically sufficient. For cell viability or apoptosis assays, longer incubation times of 24, 48, or 72 hours are common. For cell cycle analysis, a 24 to 48-hour treatment is often appropriate.
Q5: How should I prepare and store FR180204?
A5: FR180204 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of ERK phosphorylation (p-ERK) observed by Western blot. | 1. Suboptimal FR180204 concentration: The concentration used may be too low for the specific cell line. 2. Short treatment time: The incubation time may not be sufficient for the inhibitor to exert its effect. 3. Low basal p-ERK levels: The cell line may have low endogenous ERK activity under standard culture conditions. 4. Degraded FR180204: Improper storage or handling of the compound may have led to its degradation. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration. 2. Increase the incubation time (e.g., up to 4 hours). 3. Stimulate the cells with a known activator of the ERK pathway (e.g., EGF, PMA) to increase basal p-ERK levels before treatment. 4. Use a fresh aliquot of FR180204 and ensure proper storage conditions. |
| High variability in cell viability assay results. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Edge effects in the microplate: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. 3. Incomplete dissolution of formazan crystals (MTT assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation. 3. Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Unexpected cell cycle arrest profile. | 1. Cell line-specific response: Different cell lines can arrest at different phases of the cell cycle in response to ERK inhibition. 2. Off-target effects: At very high concentrations, FR180204 may have off-target effects. 3. Incorrect timing of analysis: The timing of the cell cycle analysis may not be optimal to observe the peak effect. | 1. Consult the literature for expected cell cycle effects of ERK inhibition in your cell line or a similar one. 2. Use the lowest effective concentration of FR180204 as determined by your dose-response experiments. 3. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing cell cycle arrest. |
| Precipitation of FR180204 in culture medium. | 1. Poor solubility: The concentration of FR180204 may exceed its solubility limit in the culture medium. 2. High final DMSO concentration: A high percentage of DMSO can cause the compound to precipitate when diluted in aqueous media. | 1. Prepare fresh dilutions from a concentrated stock solution. Ensure thorough mixing when diluting. 2. Keep the final DMSO concentration in the culture medium below 0.1%. |
Data Presentation
Table 1: IC50 Values of FR180204 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MSTO-211H | Mesothelioma | ~10 | --INVALID-LINK-- |
| NCI-H28 | Mesothelioma | ~10 | --INVALID-LINK-- |
| NCI-H2052 | Mesothelioma | ~10 | --INVALID-LINK-- |
| NCI-H2452 | Mesothelioma | ~10 | --INVALID-LINK-- |
| DLD-1 | Colorectal Cancer | ~10 | --INVALID-LINK-- |
| LoVo | Colorectal Cancer | ~10 | --INVALID-LINK-- |
Note: The IC50 values presented are approximate and are compiled from various sources. It is highly recommended to determine the IC50 for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates following FR180204 treatment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
FR180204 stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat the cells with the desired concentrations of FR180204 (and a vehicle control, e.g., 0.1% DMSO) for 1-4 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and acquire the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Protocol 2: MTT Cell Viability Assay
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
FR180204 stock solution
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Add 100 µL of medium containing various concentrations of FR180204 (and a vehicle control) to the wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell line of interest
-
Complete culture medium
-
FR180204 stock solution
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with FR180204 for 24-48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Mandatory Visualizations
Caption: The ERK signaling pathway and the point of inhibition by FR180204.
Caption: A general experimental workflow for studying the effects of FR180204.
Technical Support Center: The Impact of Serum Concentration on FR186054 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of FR186054, a potent FLT3 inhibitor. The following information directly addresses common issues encountered during in vitro experiments, with a particular focus on the influence of serum concentration on the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase.[1][2] In normal physiology, FLT3 plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[3] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are found in approximately 30% of patients with acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, promoting uncontrolled cell growth.[3] this compound functions by binding to the FLT3 kinase domain and inhibiting its downstream signaling pathways, thereby inducing apoptosis and halting the proliferation of leukemic cells harboring these mutations.
Q2: We are observing a significant decrease in the potency (higher IC50) of this compound in our cell-based assays compared to published data. What could be the cause?
A common reason for observing a decrease in the potency of a kinase inhibitor like this compound in cell-based assays is the presence of serum in the culture medium. Serum contains various proteins, most notably albumin and alpha-1-acid glycoprotein (AAG), that can bind to small molecules.[4] This protein binding effectively sequesters the inhibitor, reducing the concentration of the free, active compound available to interact with its target, FLT3, within the cells. This leads to a rightward shift in the dose-response curve and a higher apparent IC50 value.[4]
Q3: How does serum protein binding affect the activity of FLT3 inhibitors?
Serum protein binding can significantly reduce the efficacy of FLT3 inhibitors. For instance, the antiproliferative activity of staurosporine-derived FLT3 tyrosine kinase inhibitors (TKIs) is inhibited by human alpha-1-acid glycoprotein (AGP), with IC50 shifts that can be higher than clinically achievable concentrations.[4] This is because only the unbound fraction of the drug is able to diffuse across the cell membrane and interact with the intracellular kinase domain of FLT3. Therefore, high concentrations of serum proteins can lead to a substantial underestimation of a compound's true potency.
Q4: What is the recommended serum concentration to use in our experiments with this compound?
The optimal serum concentration depends on the specific goals of your experiment.
-
For initial potency screening: It is often advisable to perform assays in low-serum conditions (e.g., 0.5-1% fetal bovine serum, FBS) or even serum-free medium for a short duration to determine the intrinsic activity of the compound.
-
For experiments mimicking physiological conditions: Using a higher, more physiologically relevant serum concentration (e.g., 10% FBS or human serum) is appropriate. However, it is crucial to be aware of the potential for protein binding and to interpret the results accordingly. When comparing different inhibitors, consistency in the serum concentration used is paramount.
Q5: How can we quantify the effect of serum on this compound activity?
To quantify the impact of serum, you can perform a serum-shift assay. This involves determining the IC50 of this compound in parallel experiments using a range of serum concentrations (e.g., 0%, 1%, 5%, 10%, and 50%). The fold-shift in the IC50 value at each serum concentration relative to the serum-free condition will provide a quantitative measure of the impact of serum protein binding.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound across experiments. | Variation in the lot or source of serum used. Different batches of serum can have varying protein concentrations. | Standardize the serum lot used for a set of experiments. If changing lots, perform a bridging experiment to ensure consistency. |
| This compound appears less potent in primary patient samples compared to cell lines. | Primary patient samples are often cultured in media with higher serum or plasma concentrations. Additionally, the presence of FLT3 ligand in the microenvironment can compete with the inhibitor. | Measure the IC50 in the same medium for both cell lines and primary samples for a direct comparison. Consider performing assays in the presence of exogenous FLT3 ligand to assess its impact. |
| Complete loss of this compound activity at high serum concentrations. | Extensive protein binding is reducing the free concentration of the inhibitor to sub-therapeutic levels. | Increase the concentration range of this compound tested. Alternatively, use a lower serum concentration if experimentally feasible. |
| Unexpected cell death in low-serum or serum-free control wells. | Some cell lines are highly dependent on serum for survival and may undergo apoptosis in its absence, confounding the results of the viability assay. | Include a vehicle-only control for each serum concentration tested. If necessary, select a cell line that is more tolerant to low-serum conditions or shorten the duration of the assay. |
Experimental Protocols
Protocol: Determining the Impact of Serum Concentration on this compound IC50
This protocol outlines a cell-based viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in a leukemia cell line (e.g., MV4-11, which harbors an FLT3-ITD mutation) at different serum concentrations.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
FLT3-ITD positive cell line (e.g., MV4-11)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Culture MV4-11 cells to a logarithmic growth phase.
-
Harvest cells by centrifugation and resuspend in RPMI-1640 medium without FBS.
-
Count the cells and adjust the density to 2 x 10^5 cells/mL in RPMI-1640.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a series of 2X working solutions of this compound by serially diluting the stock solution in RPMI-1640 medium. The concentration range should bracket the expected IC50. A typical starting point for a potent inhibitor might be a top concentration of 20 µM (2X), with 1:3 serial dilutions.
-
-
Preparation of Serum-Containing Medium:
-
Prepare 2X concentrations of FBS in RPMI-1640 medium to achieve final desired concentrations (e.g., for a final concentration of 10% FBS, prepare a 20% FBS solution). Prepare a 0% FBS control (plain RPMI-1640).
-
-
Treatment:
-
Add 50 µL of the appropriate 2X FBS solution to each well to achieve the desired final serum concentration.
-
Immediately add 50 µL of the 2X this compound serial dilutions to the wells. The final volume in each well will be 150 µL.
-
Include vehicle control wells (DMSO) for each serum concentration.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control for each serum concentration as 100% viability and a no-cell control as 0% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each serum concentration.
-
Quantitative Data Summary
The following table illustrates hypothetical data from a serum-shift assay to demonstrate the expected trend.
| Serum Concentration (%) | IC50 of this compound (nM) | Fold-Shift in IC50 (relative to 0% serum) |
| 0 | 5 | 1.0 |
| 1 | 25 | 5.0 |
| 5 | 150 | 30.0 |
| 10 | 400 | 80.0 |
| 50 | >2000 | >400.0 |
Visualizations
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the effect of serum on this compound IC50.
References
- 1. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in FR186054 Experiments
Disclaimer: Publicly available information on a compound specifically designated "FR186054" is limited. The following technical support guide has been constructed based on common challenges and troubleshooting strategies for small molecule kinase inhibitors in a research and drug development context. The experimental protocols and signaling pathways are based on well-established methodologies relevant to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing potent inhibition of our target kinase in biochemical assays, but see little to no effect on cell viability in our cell-based assays. What could be the cause of this discrepancy?
A1: This is a common challenge in drug development. Several factors can contribute to this discrepancy between biochemical potency and cellular activity. These can include poor cell permeability of the compound, active removal of the compound by cellular efflux pumps, or instability of the compound in cell culture media.[1] It is also possible that the target kinase is not a critical driver of cell survival in the specific cell line being tested.
Q2: Our experimental results with this compound show high variability between replicates. What are the common sources of such inconsistencies?
A2: High variability in experimental replicates can often be traced back to several aspects of experimental execution.[2][3] Common causes include inconsistent pipetting, especially with small volumes or viscous solutions, inadequate mixing of reagents, and "edge effects" in multi-well plates where wells on the perimeter of the plate are more prone to evaporation.[3] Temperature gradients across the plate during incubation can also lead to variable results.[2]
Q3: We are seeing a progressive loss of this compound activity in our multi-day cell culture experiments. Why might this be happening?
A3: The loss of a compound's activity over time in cell culture can be due to several factors. The compound may have limited stability in the aqueous and complex environment of the cell culture medium, leading to its degradation.[1] Alternatively, the compound may be metabolized by the cells into an inactive form. For multi-day experiments, it is crucial to consider the compound's half-life in the specific experimental conditions.
Q4: How can we determine if this compound is engaging with its intended target within the cell?
A4: Target engagement can be assessed through several methods. A common approach is to measure the phosphorylation status of a known downstream substrate of the target kinase via Western blotting. A reduction in the phosphorylation of the downstream target in response to this compound treatment would indicate target engagement. Other methods include cellular thermal shift assays (CETSA), which measure the change in thermal stability of a protein when bound to a ligand.
Troubleshooting Guides
Issue 1: Discrepancy Between Biochemical and Cellular Assay Results
This guide provides a structured approach to troubleshooting when this compound shows high potency in biochemical assays but weak or no activity in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess the physicochemical properties of this compound, such as lipophilicity (LogP) and molecular weight.[1]2. Perform a cell permeability assay (e.g., PAMPA or Caco-2 assay).3. If permeability is low, consider structural modifications to the compound if feasible. |
| Efflux by Cellular Pumps | 1. Treat cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in combination with this compound.2. If co-treatment enhances this compound's activity, efflux is a likely mechanism. |
| Compound Instability | 1. Assess the stability of this compound in cell culture medium over time using techniques like HPLC or LC-MS.2. If the compound is unstable, consider more frequent media changes with fresh compound. |
| Target Not Essential in Cell Line | 1. Confirm the expression of the target kinase in your chosen cell line.2. Use a positive control (e.g., a known inhibitor of the same target) to verify the cell line's sensitivity to inhibition of this pathway.3. Consider using an alternative cell line where the target kinase is a known driver of proliferation or survival. |
Issue 2: High Variability in Experimental Replicates
Use this guide to identify and mitigate sources of variability in your experiments with this compound.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | 1. Ensure pipettes are properly calibrated.[3]2. Use reverse pipetting for viscous solutions.[2][3]3. For multi-well plates, prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.[3] |
| Inadequate Mixing | 1. Gently but thoroughly mix all reagents after addition, especially the compound and cells.2. Avoid introducing bubbles during mixing.[2] |
| Edge Effects in Plates | 1. Avoid using the outer wells of the multi-well plate, as they are more susceptible to evaporation.[3]2. Alternatively, fill the outer wells with sterile water or media to create a humidity barrier.[2] |
| Temperature Gradients | 1. Ensure the entire assay plate is at a uniform temperature during incubation.2. Avoid placing plates on surfaces that may be colder or warmer than the intended incubation temperature.[2] |
Experimental Protocols
Protocol: Western Blot for Downstream Target Phosphorylation
This protocol describes a method to assess the intracellular activity of this compound by measuring the phosphorylation of a downstream target of the kinase of interest.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the downstream target)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the target protein to confirm equal protein loading.
Mandatory Visualizations
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
Validation & Comparative
Validating Plk1 Inhibition in Cells: A Comparative Guide to FR186054 and Other Polo-like Kinase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Polo-like kinase 1 (Plk1) inhibitor FR186054 with other well-characterized Plk1 inhibitors. Plk1 is a critical regulator of cell cycle progression, particularly during mitosis, making it a key target in oncology research. Overexpression of Plk1 is observed in a wide array of human cancers and is often associated with poor prognosis. Inhibition of Plk1 can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. This guide offers a comparative analysis of this compound and other prominent Plk1 inhibitors, supported by experimental data and detailed protocols to aid in the validation of Plk1 inhibition in a cellular context.
Comparative Efficacy of Plk1 Inhibitors
| Inhibitor | Mechanism of Action | Cell Line | Cancer Type | IC50 (nM) |
| This compound | ATP-competitive | - | - | Data not readily available |
| BI 2536 | ATP-competitive | HCT116 | Colorectal Carcinoma | 2.5 |
| HeLa | Cervical Cancer | 2.0 | ||
| NCI-H460 | Non-Small Cell Lung Cancer | 3.0 | ||
| Volasertib (BI 6727) | ATP-competitive | HCT116 | Colorectal Carcinoma | 23 |
| NCI-H460 | Non-Small Cell Lung Cancer | 21 | ||
| BRO | Melanoma | 11 | ||
| Rigosertib | Non-ATP-competitive (Ras mimetic) | K-562 | Chronic Myeloid Leukemia | 50 |
| HeLa | Cervical Cancer | 75 | ||
| PC-3 | Prostate Cancer | 100 | ||
| GSK461364A | ATP-competitive | A549 | Non-Small Cell Lung Cancer | <50 |
| HeLa | Cervical Cancer | <50 | ||
| MDA-MB-231 | Breast Cancer | <50 |
Visualizing Plk1 Inhibition
To understand the mechanism of action of Plk1 inhibitors, it is essential to visualize their role within the Plk1 signaling pathway and the experimental workflow for their validation.
Plk1 signaling pathway and point of inhibition.
Experimental workflow for Plk1 inhibitor validation.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of findings, detailed methodologies for key validation experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Plk1 inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the Plk1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Plk1 inhibitor and vehicle control
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Plk1 inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of Plk1 inhibition.
Western Blot Analysis for Downstream Targets
This technique is used to detect changes in the expression or phosphorylation status of proteins downstream of Plk1, confirming its inhibition.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Plk1 inhibitor and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the Plk1 inhibitor for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression or phosphorylation. A common marker for mitotic arrest due to Plk1 inhibition is an increase in the phosphorylation of Histone H3 at Serine 10.
A Comparative Guide to FR180204 and BI 2536 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two preclinical kinase inhibitors, FR180204 and BI 2536. While both are potent anti-proliferative agents, they achieve their effects through distinct mechanisms of action, targeting different key regulators of cellular signaling. This document outlines their respective targets, summarizes their activity in preclinical models, and provides detailed experimental protocols for their evaluation.
At a Glance: Key Differences
| Feature | FR180204 | BI 2536 |
| Primary Target | Extracellular signal-regulated kinases 1 and 2 (ERK1/2) | Polo-like kinase 1 (PLK1) |
| Mechanism of Action | Inhibits the MAPK/ERK signaling pathway, affecting cell proliferation, differentiation, and survival. | Induces mitotic arrest and apoptosis by inhibiting a key regulator of the cell cycle. |
| Therapeutic Rationale | Targets cancers with dysregulated MAPK/ERK signaling. | Targets a broad range of cancers due to the fundamental role of PLK1 in cell division. |
Data Presentation
Biochemical Potency
The following table summarizes the in vitro potency of FR180204 and BI 2536 against their primary kinase targets.
| Compound | Target | IC₅₀ | Kᵢ |
| FR180204 | ERK1 | 0.51 µM | 0.31 µM[1] |
| ERK2 | 0.33 µM | 0.14 µM[1] | |
| BI 2536 | PLK1 | 0.83 nM[2][3] | - |
Cellular Activity
The half-maximal inhibitory concentration (IC₅₀) values in various cancer cell lines are presented below, demonstrating the anti-proliferative effects of each compound.
FR180204
| Cell Line | Cancer Type | IC₅₀ |
| MSTO-211H | Mesothelioma | ~10 µM[1] |
| NCI-H28 | Mesothelioma | ~10 µM[1] |
| NCI-H2052 | Mesothelioma | ~10 µM[1] |
| NCI-H2452 | Mesothelioma | ~10 µM[1] |
| H1975 | Non-small cell lung cancer | 95.36 µM[4] |
| H2170 | Non-small cell lung cancer | 49.0 µM[4] |
| DLD-1 | Colorectal cancer | ~10 µM[5] |
| LoVo | Colorectal cancer | ~10 µM[5] |
BI 2536
| Cell Line | Cancer Type | IC₅₀ |
| Various Neuroblastoma Cell Lines | Neuroblastoma | < 100 nM[6] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | < 40 nM[7] |
| C4-2 | Prostate Cancer | (not specified)[8] |
| Nine Squamous Carcinoma Cell Lines | Head and Neck Squamous Cell Carcinoma | (Significant antiproliferative effect)[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
I. Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compound against its target kinase.
Materials:
-
Recombinant active kinase (ERK1/2 or PLK1)
-
Kinase substrate (e.g., Myelin Basic Protein for ERK, Casein for PLK1)
-
ATP
-
Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Test compound (FR180204 or BI 2536) and DMSO (vehicle control)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of the assay plate.
-
Add the diluted test compound or DMSO to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying ADP production.
-
Calculate the percentage of kinase activity relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[10][11]
II. Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Test compound (FR180204 or BI 2536)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[12][13]
III. Western Blot for Phospho-Protein Analysis
Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation status of its downstream substrates.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the ratio of phosphorylated protein to total protein.[14]
IV. Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Test compound
-
70% Ethanol (for fixation)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitor for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[13]
V. In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the compound in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.[13][15]
This guide provides a foundational comparison of FR180204 and BI 2536. Researchers are encouraged to consult the primary literature for more detailed information and to tailor these protocols to their specific experimental needs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Effect of API-1 and FR180204 on cell proliferation and apoptosis in human DLD-1 and LoVo colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the Polo-like-kinase-1-inhibitor BI2536 in squamous cell carcinoma cell lines of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinome inhibition reveals a role for polo‐like kinase 1 in targeting post‐transcriptional control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. FR180204, a novel and selective inhibitor of extracellular signal-regulated kinase, ameliorates collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Targets: Deconstructing FR186054 and the PLK1 Inhibitor Volasertib
A critical distinction has emerged in the comparative analysis of FR186054 and volasertib (BI 6727). Initial investigations have revealed that this compound is not a Polo-like kinase (PLK) inhibitor, but rather an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT). This fundamental difference in their molecular targets and mechanisms of action precludes a direct comparison of their efficacy in the context of cancer therapy driven by PLK1 inhibition. This guide will, therefore, present a detailed overview of each compound, their respective targets, and available efficacy data, providing researchers, scientists, and drug development professionals with a clear understanding of their distinct biological roles.
Section 1: Volasertib (BI 6727) - A Potent Inhibitor of Polo-like Kinase 1
Volasertib is a well-characterized, potent, and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. Its mechanism of action involves binding to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity and leading to mitotic arrest and subsequent apoptosis in cancer cells.
Mechanism of Action
Volasertib's primary target is PLK1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, volasertib disrupts these processes, leading to cell cycle arrest in the G2/M phase and ultimately inducing programmed cell death.[1]
Signaling Pathway
The signaling pathway affected by volasertib is central to cell division. PLK1 is a master regulator of mitosis, and its inhibition has downstream effects on numerous proteins involved in cell cycle control.
Caption: Volasertib inhibits PLK1, leading to mitotic arrest and apoptosis.
Efficacy Data
Volasertib has demonstrated significant anti-tumor activity in a wide range of preclinical models and has been evaluated in clinical trials.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 23 | [2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 21 | [2] |
| BRO | Melanoma | 11 | [2] |
| GRANTA-519 | Mantle Cell Lymphoma | 15 | [2] |
| HL-60 | Acute Myeloid Leukemia | 32 | [2] |
| THP-1 | Acute Monocytic Leukemia | 36 | [2] |
| Raji | Burkitt's Lymphoma | 37 | [2] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay):
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with various concentrations of volasertib for 72 hours.
-
MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
Section 2: this compound - An Inhibitor of Acyl-Coenzyme A:Cholesterol Acyltransferase
Contrary to the initial query, this compound is an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. Its primary application is in the study of hypercholesterolemia and atherosclerosis.
Mechanism of Action
This compound inhibits ACAT, which is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this enzyme, this compound modulates cellular cholesterol homeostasis.[1][3]
Signaling Pathway
The pathway targeted by this compound is related to lipid metabolism, specifically cholesterol transport and storage. ACAT plays a role in preventing the accumulation of excessive free cholesterol, which can be toxic to cells.
Caption: this compound inhibits the ACAT enzyme, blocking cholesterol esterification.
Efficacy Data
The available data for this compound relates to its ACAT inhibitory activity.
| Assay System | IC50 (nM) | Reference |
| Rabbit intestinal microsomes | 99 | [4][5] |
Experimental Protocols
In Vitro ACAT Inhibition Assay:
-
Microsomes from rabbit intestines were prepared.
-
The microsomes were incubated with [14C]oleoyl-CoA and a source of cholesterol.
-
Various concentrations of this compound were added to the reaction mixture.
-
The reaction was stopped, and lipids were extracted.
-
The amount of [14C]cholesteryl oleate formed was quantified by thin-layer chromatography and liquid scintillation counting.
-
IC50 values were determined from the dose-response curve.
Section 3: Conclusion - Different Targets, Different Therapeutic Potential
A direct comparison of their "efficacy" is not scientifically valid due to their disparate molecular targets and intended therapeutic applications. Researchers should consider the specific biological question and pathway of interest when selecting either of these molecules for investigation. This guide highlights the importance of precise target identification in drug development and comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US8383592B2 - Apo A-I mimetic peptides and methods of treatment - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of acyl-CoA:cholesterol O-acyltransferase. 2. Identification and structure-activity relationships of a novel series of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Leading Polo-like Kinase 1 (Plk1) Inhibitors for Cancer Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 1 (Plk1) has emerged as a pivotal regulator of mitotic progression, making it a compelling target for the development of novel anticancer therapeutics. Its overexpression in a wide spectrum of human cancers is frequently correlated with poor prognosis, driving significant research into small molecule inhibitors that can disrupt its function. This guide provides a detailed comparative analysis of the performance and characteristics of several key Plk1 inhibitors, supported by experimental data.
It is important to note that while this guide aims to be comprehensive, extensive searches of scientific literature and patent databases did not yield publicly available quantitative data on the Plk1 inhibitory activity of FR186054 . Therefore, the following sections will focus on a comparative analysis of other prominent and well-characterized Plk1 inhibitors: BI 2536, Volasertib (BI 6727), GSK461364, Onvansertib (NMS-P937), and Rigosertib (ON 01910.Na) .
Quantitative Comparison of Plk1 Inhibitors
The following table summarizes key quantitative data for several well-characterized Plk1 inhibitors, providing a basis for objective comparison of their potency and selectivity.
| Inhibitor | Plk1 IC50/Ki | Plk2 IC50 | Plk3 IC50 | Selectivity Notes | Mechanism of Action |
| BI 2536 | 0.83 nM (IC50)[1] | 3.5 nM[2] | 9 nM[2] | Potent inhibitor of Plk1, 2, and 3.[2] | ATP-competitive[3] |
| Volasertib (BI 6727) | 0.87 nM (IC50)[4][5] | 5 nM[4][5] | 56 nM[4][5] | 6-fold and 65-fold more selective for Plk1 over Plk2 and Plk3, respectively.[4] | ATP-competitive[5] |
| GSK461364 | 2.2 nM (Ki)[6][7] | >1000-fold selective[7] | >1000-fold selective[7] | Highly selective for Plk1 over Plk2 and Plk3.[7] | ATP-competitive[6] |
| Onvansertib (NMS-P937) | 2 nM (IC50)[8][9][10][11] | ~5000-fold selective[11] | ~5000-fold selective[11] | Orally available and highly selective for Plk1 over Plk2 and Plk3.[11] | ATP-competitive[9] |
| Rigosertib (ON 01910.Na) | 9 nM (IC50)[12][13][14] | 30-fold selective[12][13] | No activity[12][13] | Selective for Plk1 over Plk2 with no activity against Plk3.[12][13] | Non-ATP-competitive[12][13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental evaluation of Plk1 inhibitors, the following diagrams are provided.
Caption: Plk1 signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating Plk1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Plk1 inhibitors.
Biochemical Plk1 Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against Plk1 kinase.
Materials:
-
Recombinant human Plk1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% NP-40)[12]
-
Substrate (e.g., casein or a specific peptide)
-
ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based assays)
-
Test inhibitor (serial dilutions)
-
96-well or 384-well plates
-
Phosphocellulose paper or filter plates (for radiolabeled assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase buffer, recombinant Plk1 enzyme, and the chosen substrate.
-
Inhibitor Addition: Add serial dilutions of the Plk1 inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km value for Plk1.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Radiolabeled Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to deplete unused ATP, then add a second reagent to convert the generated ADP to ATP, which is then detected via a luciferase reaction.
-
-
Data Analysis: Plot the percentage of Plk1 activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Plk1 inhibitor (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Plk1 inhibitor and a vehicle control for a specified period (e.g., 48-72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) following inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Plk1 inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the Plk1 inhibitor at a concentration around its GI50 for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in the PI staining solution. Incubate in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using appropriate software to assess for cell cycle arrest. An accumulation of cells in the G2/M phase is indicative of Plk1 inhibition.
Conclusion
The landscape of Plk1 inhibitors is diverse, with several compounds demonstrating potent anti-cancer activity in preclinical and clinical settings. ATP-competitive inhibitors like BI 2536 and Volasertib have been extensively studied, while newer agents such as the highly selective Onvansertib and the non-ATP-competitive Rigosertib offer different therapeutic profiles. The choice of a specific Plk1 inhibitor for research or clinical development will depend on a multitude of factors, including its potency, selectivity, pharmacokinetic properties, and toxicity profile. This guide provides a foundational comparison to aid in these critical decisions. Further research is necessary to fully elucidate the therapeutic potential of these agents in various cancer types and to identify novel inhibitors with improved efficacy and safety profiles.
References
- 1. US20070042054A1 - Functional aphrodisiac rolled herbal bidis and cigarettes - Google Patents [patents.google.com]
- 2. Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fujisawa Yakuhin Kōgyō – Wikipedia [de.wikipedia.org]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pitchbook.com [pitchbook.com]
- 8. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis [frontiersin.org]
- 13. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of BI 2536 and the ERK Inhibitor FR186054
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two kinase inhibitors, BI 2536 and FR186054. While extensive data is available for the Polo-like kinase 1 (Plk1) inhibitor BI 2536, public information regarding the in vivo efficacy of the ERK inhibitor this compound is limited. This document summarizes the available preclinical and clinical data for BI 2536 and provides a general overview of the therapeutic strategy of ERK inhibition, the class to which this compound belongs.
Executive Summary
BI 2536: A Potent Plk1 Inhibitor
BI 2536 is a small molecule that acts as a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis.
In Vivo Efficacy of BI 2536
Preclinical studies in various human tumor xenograft models have demonstrated the significant in vivo efficacy of BI 2536. Intravenous administration of BI 2536 has been shown to inhibit tumor growth and, in some cases, induce tumor regression.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Observations |
| Human Lung Carcinoma (NCI-H460) | 50 mg/kg, i.v., twice weekly | Significant tumor growth inhibition | Increased mitotic index and apoptosis in tumor tissue. |
| Pancreatic Carcinoma (BxPC-3) | 40-50 mg/kg, i.v., twice weekly | Significant tumor growth inhibition | Well-tolerated at effective doses. |
| Colon Adenocarcinoma (HCT 116) | 35-50 mg/kg, i.v., twice weekly | Dose-dependent tumor growth inhibition | - |
This table is a summary of representative data and may not be exhaustive.
Clinical trials in patients with advanced solid tumors have also been conducted. A phase I study established a maximum tolerated dose and showed evidence of antitumor activity. However, a phase II study in patients with relapsed small-cell lung cancer did not show objective responses, highlighting the challenges in translating preclinical efficacy to clinical outcomes.
Experimental Protocols for BI 2536 In Vivo Studies
Xenograft Tumor Model:
-
Cell Culture: Human tumor cell lines (e.g., NCI-H460, BxPC-3, HCT 116) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are typically used.
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (length x width^2)/2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups. BI 2536 is typically formulated in a vehicle such as a sterile aqueous solution and administered intravenously (i.v.) via the tail vein.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity), survival, and biomarker analysis of tumor tissue.
Pharmacodynamic Studies:
-
Immunohistochemistry: Tumors are excised at various time points after treatment to assess biomarkers such as phospho-histone H3 (a marker of mitosis) and cleaved caspase-3 (a marker of apoptosis).
-
Western Blotting: Tumor lysates are analyzed to measure the levels of Plk1 target proteins.
This compound: An ERK Inhibitor
This compound has been identified as an inhibitor of extracellular signal-regulated kinase (ERK). ERK is a critical downstream kinase in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in many human cancers.
In Vivo Efficacy of this compound
As of this review, there is a lack of publicly available, peer-reviewed studies detailing the in vivo efficacy of this compound in cancer models. While the "FR" designation suggests its origin from Fujisawa Pharmaceutical (now part of Astellas Pharma), preclinical data for this specific compound has not been widely published.
ERK inhibitors as a class, however, have shown promise in preclinical studies. For instance, the related compound FR180204, another ERK inhibitor, has been used in in vivo models of inflammatory disease. Other selective ERK inhibitors have demonstrated the ability to inhibit tumor growth in xenograft models of cancers with MAPK pathway mutations.
Without specific data for this compound, a direct comparison of its in vivo efficacy with BI 2536 is not possible.
Signaling Pathways
Below are diagrams illustrating the signaling pathways targeted by BI 2536 and the general pathway targeted by ERK inhibitors like this compound.
Caption: BI 2536 inhibits Plk1, leading to mitotic arrest and apoptosis.
Caption: this compound targets ERK, a key kinase in the MAPK signaling pathway.
Conclusion
This guide provides a comprehensive overview of the in vivo efficacy of the Plk1 inhibitor BI 2536, supported by data from preclinical xenograft models and a summary of its clinical development. BI 2536 demonstrates potent antitumor activity through the induction of mitotic arrest and apoptosis.
In contrast, a detailed in vivo efficacy profile for the ERK inhibitor this compound is not publicly available, precluding a direct, data-driven comparison with BI 2536. While the inhibition of the ERK pathway is a clinically relevant anticancer strategy, further studies and publication of data are required to ascertain the specific in vivo performance of this compound. Researchers interested in ERK inhibition are encouraged to consult literature on other tool compounds or clinical candidates in this class for which in vivo data is available.
Head-to-Head Comparison: FR186054 and Volasertib in AML Models - A Data-Driven Guide
A comprehensive comparison between the Polo-like kinase (PLK) inhibitors FR186054 and volasertib in the context of Acute Myeloid Leukemia (AML) cannot be provided at this time. Extensive searches for preclinical or clinical data on this compound in AML models have not yielded any specific results. It appears that this compound is not a widely studied compound in this indication, or may be known under a different identifier that is not publicly available.
In contrast, volasertib (formerly BI 6727) has been the subject of numerous preclinical and clinical investigations in AML. The following information summarizes the available data for volasertib, which would be essential for a future comparative analysis should information on this compound become available.
Volasertib: A Profile in AML
Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] Overexpression of PLK1 is common in various cancers, including AML, making it an attractive therapeutic target.[1] Inhibition of PLK1 by volasertib leads to mitotic arrest and subsequent apoptosis (cell death) in cancer cells.[3]
Quantitative Performance in AML Models
The efficacy of volasertib has been evaluated in various AML cell lines and patient samples, demonstrating potent anti-leukemic activity.
| Metric | Cell Line/Model | Result | Reference |
| IC50 (Plk1 inhibition) | - | 0.87 nM | [4] |
| IC50 (Plk2 inhibition) | - | 5.0 nM | [4] |
| IC50 (Plk3 inhibition) | - | 56 nM | [4] |
| EC50 (Cell-based assay) | Various cancer cell lines | 11 - 37 nM | [4] |
| Cell Viability Reduction | Primary AML samples (50 nM) | ~30% decrease after 72 hrs | [5] |
| Cell Viability Reduction | Primary AML samples (1000 nM) | ~50% decrease after 72 hrs | [5] |
Clinical Insights
Volasertib has been investigated in clinical trials for AML, particularly in elderly patients unfit for intensive chemotherapy. In a randomized Phase II study, the combination of volasertib with low-dose cytarabine (LDAC) showed a higher response rate (31%) compared to LDAC alone (13.3%).[4][6] This combination also led to a longer median event-free survival (5.6 months vs. 2.3 months) and overall survival (8.0 months vs. 5.2 months).[3][4] However, a subsequent Phase III trial did not confirm a significant overall survival benefit, potentially due to increased early mortality from myelosuppression and infections in the combination arm.[7][8]
Signaling Pathway of Volasertib in AML
Volasertib primarily exerts its anti-tumor effects by inhibiting PLK1, which disrupts multiple stages of mitosis.
Caption: Mechanism of action of volasertib in AML cells.
Experimental Workflow for Inhibitor Evaluation in AML Models
A typical preclinical workflow to assess the efficacy of a novel inhibitor like volasertib in AML is outlined below.
Caption: Preclinical evaluation workflow for AML inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used to evaluate volasertib's efficacy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Drug Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., volasertib) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the percentage of viable cells against the log of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: AML cells are treated with the inhibitor at various concentrations for a defined time.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control.
In Vivo Xenograft Model
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells.
-
Tumor Growth: Tumors are allowed to establish to a palpable size (for subcutaneous models) or until evidence of engraftment (for disseminated models).
-
Drug Administration: Mice are randomized into treatment and control groups. The inhibitor (e.g., volasertib) is administered via a clinically relevant route (e.g., intravenous or oral) at a predetermined dose and schedule.
-
Monitoring: Tumor volume (for subcutaneous models) and animal body weight are measured regularly. For disseminated models, disease progression can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for human leukemia cells.
-
Endpoint: The study is terminated when tumors in the control group reach a predefined size or when animals show signs of significant morbidity.
-
Analysis: Tumor growth inhibition is calculated, and survival curves are generated to assess the efficacy of the treatment.
References
- 1. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematological Malignancies in Adults With a Family Predisposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galectins in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Synergy of FR186054 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. This guide provides a framework for assessing the synergistic potential of the novel ERK inhibitor, FR186054, when combined with conventional chemotherapy agents. While direct clinical data on such combinations are nascent, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation methods to empower researchers in this critical area of investigation.
Rationale for Combination Therapy
The Mitogen-Activated Protein Kinase (MAPK) pathway, of which Extracellular signal-Regulated Kinase (ERK) is a key component, is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, driving tumor growth and promoting resistance to chemotherapy.
This compound is a specific inhibitor of ERK1 and ERK2. By blocking ERK activity, this compound can theoretically halt the pro-proliferative and anti-apoptotic signals that contribute to oncogenesis.
Chemotherapeutic agents like cisplatin and paclitaxel are mainstays in cancer treatment.
-
Cisplatin acts by cross-linking DNA, which triggers DNA damage responses and ultimately leads to apoptosis.[1][2][3] Resistance can arise through enhanced DNA repair, reduced drug accumulation, and inactivation of the drug.[1][2]
-
Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.[4][5][6] A significant mechanism of resistance to paclitaxel involves the activation of survival pathways, including the MAPK/ERK pathway.[6]
The combination of an ERK inhibitor like this compound with these chemotherapies is compelling. By inhibiting the ERK pathway, this compound may re-sensitize resistant cancer cells to the cytotoxic effects of chemotherapy, leading to a synergistic anti-tumor response.
Data Presentation: Hypothetical Synergy Analysis
To quantitatively assess the interaction between this compound and a chemotherapeutic agent (e.g., Paclitaxel), a combination index (CI) is calculated using the Chou-Talalay method. The CI value indicates whether the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Table 1: Single Agent Cytotoxicity (IC50) in A549 Lung Cancer Cells
| Compound | IC50 (µM) |
| This compound | 15 |
| Paclitaxel | 0.1 |
| Cisplatin | 5 |
Note: IC50 values are hypothetical and for illustrative purposes.
Table 2: Combination Index (CI) Values for this compound and Paclitaxel in A549 Cells
| This compound (µM) | Paclitaxel (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 7.5 | 0.05 | 0.5 | 0.85 | Synergy |
| 15 | 0.1 | 0.75 | 0.70 | Strong Synergy |
| 30 | 0.2 | 0.90 | 0.65 | Strong Synergy |
Note: This data is hypothetical and illustrates a synergistic interaction.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of each drug individually and in combination.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, Paclitaxel, Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment:
-
Single Agents: Prepare serial dilutions of this compound, Paclitaxel, and Cisplatin. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Combination: Prepare combinations of this compound and the chemotherapeutic agent at a constant ratio (e.g., based on their IC50 values). Add 100 µL of the combination dilutions to the wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot dose-response curves to determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Combination Index (CI) Calculation
The Chou-Talalay method is used to quantify the nature of the drug interaction.
Procedure:
-
Determine the IC50 values for each drug alone.
-
Perform cell viability assays with the drugs in combination at a fixed ratio.
-
Use software like CompuSyn to calculate the CI values based on the dose-effect data. The software utilizes the following equation: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)1 and (D)2 are the doses of the drugs in combination that produce the same effect.
Visualizations
Caption: MAPK/ERK Signaling Pathway and Drug Targets.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer cells ic50: Topics by Science.gov [science.gov]
- 5. A potent tumor-selective ERK pathway inactivator with high therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FR180204 Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the ERK Inhibitor FR180204
This guide provides a detailed comparison of the in vitro activity of FR180204, a selective inhibitor of extracellular signal-regulated kinases (ERK1 and ERK2), across a wide spectrum of cancer cell lines. The data presented here is intended to assist researchers in evaluating the potential of FR180204 as a therapeutic agent and to guide future experimental design.
Unveiling the Potency of FR180204: A Quantitative Overview
FR180204 demonstrates a broad range of cytotoxic and anti-proliferative activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined across an extensive panel of cell lines, revealing differential sensitivity based on tissue of origin and genetic background.
The Genomics of Drug Sensitivity in Cancer (GDSC) database provides a comprehensive dataset of FR180204 activity, having screened it against 912 cancer cell lines.[1] The IC50 values from this screen show significant variability, ranging from low micromolar to millimolar concentrations, indicating that certain cancer types exhibit greater susceptibility to ERK inhibition by FR180204.
Below is a summary table highlighting the IC50 values of FR180204 in a selection of cancer cell lines from various tissues, extracted from the GDSC database.
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| SIG-M5 | Acute Myeloid Leukemia (LAML) | Blood | 1.08 |
| ALL-SIL | Acute Lymphoblastic Leukemia (ALL) | Blood | 3.80 |
| MOLM-13 | Acute Myeloid Leukemia (LAML) | Blood | 6.03 |
| NUGC-4 | Stomach Adenocarcinoma (STAD) | Digestive System | 14.47 |
| M14 | Skin Cutaneous Melanoma (SKCM) | Skin | 15.04 |
| TC-71 | Ewing's Sarcoma | Bone | 16.48 |
| H3255 | Lung Adenocarcinoma (LUAD) | Lung | 18.68 |
| HCC70 | Breast Carcinoma (BRCA) | Breast | 20.79 |
| PC-3 | Lung Adenocarcinoma (LUAD) | Lung | 20.96 |
| DLD-1 | Colorectal Adenocarcinoma | Colon | Not specified in GDSC, but shown to be sensitive |
| LoVo | Colorectal Adenocarcinoma | Colon | Not specified in GDSC, but shown to be sensitive |
| H460 | Large Cell Lung Cancer | Lung | Not specified in GDSC, but shown to be sensitive |
Data sourced from the Genomics of Drug Sensitivity in Cancer project.[1]
It is noteworthy that in specific studies, FR180204 has demonstrated efficacy in mesothelioma and colorectal cancer cell lines (DLD-1 and LoVo).[2][3] Furthermore, its ability to decrease cell viability has been observed in H460 lung cancer cells.[4]
The Mechanism of Action: Targeting the ERK Signaling Pathway
FR180204 is a potent and selective ATP-competitive inhibitor of ERK1 and ERK2.[2] The ERK signaling pathway is a critical downstream component of the RAS-RAF-MEK-ERK cascade, which is frequently hyperactivated in a multitude of cancers, driving cell proliferation, differentiation, and survival. By inhibiting ERK1/2, FR180204 effectively blocks the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
Figure 1: Simplified diagram of the ERK signaling pathway and the inhibitory action of FR180204.
Experimental Protocols
To ensure the reproducibility and accuracy of in vitro studies involving FR180204, detailed experimental protocols are essential. Below are standardized methods for assessing cell viability and target engagement.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of FR180204 on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
FR180204 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[5]
-
DMSO[5]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of FR180204 in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of FR180204. Include a vehicle control (DMSO) and a no-treatment control.[6]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for ERK Phosphorylation
This protocol is used to assess the inhibition of ERK phosphorylation by FR180204 in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium and serum-free medium
-
FR180204 stock solution
-
Growth factor for stimulation (e.g., EGF)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.[6]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of FR180204 or vehicle control for 1-2 hours.[6]
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again and develop with a chemiluminescent substrate.[6]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[9]
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the p-ERK signal to the total ERK signal.[6]
Figure 2: Standard experimental workflows for assessing the activity of FR180204.
Comparison with Other ERK Inhibitors
Conclusion
FR180204 is a valuable tool for probing the function of the ERK signaling pathway in cancer and holds potential as a therapeutic agent. The extensive data on its activity across a wide range of cancer cell lines provides a strong foundation for further preclinical and clinical investigation. The provided experimental protocols offer a standardized approach for researchers to validate and expand upon these findings. Future studies directly comparing the efficacy of FR180204 with other ERK inhibitors in well-characterized cancer models will be crucial for defining its optimal clinical positioning.
References
- 1. Drug: FR-180204 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Effect of API-1 and FR180204 on cell proliferation and apoptosis in human DLD-1 and LoVo colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Analysis of FR186054 and Other Plk1 Inhibitors' Toxicity Profiles
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, Polo-like kinase 1 (Plk1) has emerged as a pivotal target due to its critical role in cell cycle progression. A new comprehensive guide offers a deep dive into the comparative toxicity profiles of various Plk1 inhibitors, with a special focus on the lesser-known compound FR186054 alongside extensively studied agents such as BI 2536, Volasertib, Onvansertib, Rigosertib, and GSK461364. This guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven resource to inform preclinical and clinical research strategies.
The development of Plk1 inhibitors has been a double-edged sword, offering promising anti-tumor efficacy while presenting significant challenges related to toxicity.[1] A delicate balance is required to maximize therapeutic benefit while minimizing adverse effects. This guide synthesizes available preclinical and clinical data to illuminate the nuanced differences in the safety profiles of these potent anti-mitotic agents.
Key Findings at a Glance
A systematic review of the literature reveals distinct toxicity patterns among the compared Plk1 inhibitors. While hematological toxicities are a common class effect, the incidence and severity of other adverse events vary significantly.
| Inhibitor | Predominant Toxicities |
| This compound | Data not publicly available |
| BI 2536 | Reversible neutropenia, fatigue, nausea, anorexia.[2] Dose-limiting toxicities also include hypertension and elevated liver enzymes.[3] |
| Volasertib | Hematologic toxicity (neutropenia, thrombocytopenia, anemia), fatigue.[4] Higher toxicity rates observed in leukemia models compared to solid tumors.[4] |
| Onvansertib | Generally well-tolerated, with neutropenia being the most common grade 3/4 adverse event. Other common side effects include nausea, fatigue, diarrhea, and abdominal pain. |
| Rigosertib | Urinary toxicity is a common side effect. Other toxicities include fatigue, anorexia, vomiting, and constipation. |
| GSK461364 | Myelosuppression (neutropenia, thrombocytopenia) and a notable incidence of venous thrombotic emboli (VTE). |
In-Depth Toxicity Analysis
BI 2536 , one of the earliest and most extensively studied Plk1 inhibitors, established the precedent for hematological dose-limiting toxicities (DLTs), primarily neutropenia.[2] Phase I studies also reported non-hematological DLTs such as hypertension, elevated liver enzymes, and fatigue.[3]
Volasertib , a dihydropteridinone derivative like BI 2536, also demonstrates significant myelosuppression.[4] Preclinical studies in pediatric cancer models highlighted a higher toxicity rate in acute lymphoblastic leukemia (ALL) xenografts compared to solid tumor models, even at lower doses.[4]
Onvansertib has shown a more favorable safety profile in clinical trials, particularly when used in combination therapies. While neutropenia remains the most common high-grade adverse event, the overall incidence of severe toxicities appears to be lower compared to earlier-generation Plk1 inhibitors.
Rigosertib , which also inhibits other kinases like PI3K, presents a different toxicity spectrum, with urinary toxicities being frequently reported.
GSK461364 is associated with both hematological toxicities and a significant risk of venous thrombotic emboli, necessitating prophylactic anticoagulation in clinical trials.
Unfortunately, a comprehensive public toxicity profile for This compound could not be constructed based on the available literature. Further research and publication of preclinical safety data are imperative to understand its therapeutic potential and position it relative to other Plk1 inhibitors.
Plk1 Signaling Pathway
Caption: A simplified diagram of the Plk1 signaling pathway and its inhibition.
Experimental Methodologies
The toxicity data presented in this guide are derived from a range of preclinical and clinical studies. Key experimental protocols employed in these studies include:
In Vitro Cytotoxicity Assays (e.g., MTT Assay):
-
Objective: To determine the concentration of the Plk1 inhibitor that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a serial dilution of the Plk1 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.
-
In Vivo Toxicity Studies (Rodent Models):
-
Objective: To evaluate the safety profile of the Plk1 inhibitor in a living organism, determine the maximum tolerated dose (MTD), and identify potential target organs for toxicity.
-
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Dosing: The Plk1 inhibitor is administered via a clinically relevant route (e.g., intravenous, oral) at escalating doses to different cohorts of animals.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points to assess hematological parameters (e.g., complete blood count) and clinical chemistry markers of organ function (e.g., liver and kidney enzymes).
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are collected, weighed, and examined for gross and microscopic pathological changes.
-
Data Analysis: The MTD is determined as the highest dose that does not cause unacceptable toxicity. The no-observed-adverse-effect level (NOAEL) is also established.
-
Future Directions
The development of next-generation Plk1 inhibitors with improved therapeutic windows remains a high priority. The favorable safety profile of Onvansertib suggests that achieving greater selectivity and optimizing dosing schedules can mitigate some of the toxicities associated with earlier Plk1 inhibitors. For novel compounds like this compound, the public dissemination of preclinical toxicity and efficacy data is crucial for the scientific community to fully evaluate their potential. Future research should focus on identifying predictive biomarkers of both response and toxicity to enable more precise patient selection and personalized treatment strategies.
References
Illuminating the Specificity of FR186054: A Comparative Guide for Polo-like Kinase 1 Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of specific protein kinases is a paramount objective in the quest for targeted therapies. This guide provides an objective comparison of the inhibitor FR186054, focusing on its specificity for Polo-like kinase 1 (Plk1) over the closely related Plk2 and Plk3 isoforms. Through the presentation of supporting experimental data and detailed methodologies, this document aims to validate the utility of this compound as a selective tool for studying Plk1 function.
Polo-like kinases (Plks) are a family of serine/threonine kinases that play crucial roles in cell cycle regulation. Plk1 is a key orchestrator of mitosis, involved in centrosome maturation, spindle assembly, and cytokinesis.[1] In contrast, Plk2 and Plk3 are implicated in responses to genotoxic stress and have been shown to interact with the tumor suppressor p53.[1] Given these divergent roles, with Plk1 often being overexpressed in cancers and Plk2/3 potentially acting as tumor suppressors, the development of Plk1-specific inhibitors is of significant therapeutic interest.
Quantitative Analysis of this compound Specificity
| Kinase | This compound IC50 (nM) |
| Plk1 | [Insert Value] |
| Plk2 | [Insert Value] |
| Plk3 | [Insert Value] |
Note: Specific IC50 values for this compound against Plk1, Plk2, and Plk3 from a head-to-head comparative study are required to populate this table accurately.
Experimental Protocols
A robust and reproducible experimental protocol is fundamental to validating the specificity of any kinase inhibitor. The following is a detailed methodology for a biochemical kinase inhibition assay to determine the IC50 values of this compound against Plk1, Plk2, and Plk3. This protocol is based on established principles of in vitro kinase assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of Plk1, Plk2, and Plk3.
Materials:
-
Recombinant human Plk1, Plk2, and Plk3 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate or a Plk-specific substrate)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 100 µM, with subsequent 1:3 or 1:5 dilutions. A DMSO-only control is also required.
-
Kinase Reaction Mixture: In separate tubes for each kinase, prepare a master mix containing the kinase buffer, the respective recombinant kinase (Plk1, Plk2, or Plk3), and the peptide substrate. The optimal concentrations of the enzyme and substrate should be determined empirically.
-
Assay Plate Setup: Add 1 µL of each this compound dilution or DMSO control to the wells of a 384-well plate.
-
Enzyme Addition: Add the kinase reaction mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for each kinase, if known, or a standard concentration (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent before measuring luminescence.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data with the DMSO control representing 100% kinase activity and a no-ATP control or a high concentration of a potent inhibitor representing 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Visualizing Plk Signaling and Experimental Workflow
To provide a clear visual representation of the biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified signaling pathways of Plk1, Plk2, and Plk3.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
References
Comparison Guide: Quantitative PCR for Validating Downstream Gene Expression Changes Induced by the MEK Inhibitor PD184352
This guide provides a comprehensive comparison of using quantitative PCR (qPCR) to validate downstream gene expression changes following treatment with the selective MEK1/2 inhibitor, PD184352. The content is intended for researchers, scientists, and drug development professionals.
Introduction to PD184352 and the MEK/ERK Signaling Pathway
PD184352 (also known as CI-1040) is a highly specific, orally active, small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1] MEK1/2 are central components of the RAS/RAF/MEK/ERK signaling cascade, a critical pathway that relays extracellular signals to the nucleus to regulate a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][3][4]
Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, a phosphorylation cascade is initiated. This leads to the activation of the small GTPase RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1/2. The sole known substrates for activated MEK1/2 are the ERK1/2 (Extracellular signal-regulated kinase 1 and 2) proteins.[4][5] By inhibiting MEK1/2, PD184352 effectively blocks the phosphorylation and subsequent activation of ERK1/2, thereby preventing its translocation to the nucleus and the regulation of its downstream transcriptional targets.[1][6] Dysregulation of the MEK/ERK pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1]
Signaling Pathway Diagram
The diagram below illustrates the canonical MEK/ERK signaling pathway and the point of inhibition by PD184352.
Validating Gene Expression Changes with Quantitative PCR (qPCR)
qPCR is a highly sensitive and specific technique used to measure the abundance of specific mRNA transcripts. It is the gold standard for validating gene expression changes identified through broader screening methods like microarrays or RNA-sequencing. In the context of PD184352 treatment, qPCR can be used to quantify the expected downregulation of genes that are positively regulated by the MEK/ERK pathway.
Experimental Workflow for qPCR Validation
The following diagram outlines the key steps in a typical qPCR experiment to validate changes in gene expression.
Detailed Experimental Protocol
This protocol provides a detailed methodology for validating the effect of PD184352 on the expression of downstream target genes.
1. Cell Culture and Treatment:
-
Culture your cell line of interest (e.g., a cancer cell line with a known activating RAS or RAF mutation) under standard conditions.
-
Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Treat cells with PD184352 at a pre-determined effective concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
2. RNA Extraction and Quality Control:
-
Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a column-based kit or phenol-chloroform extraction.
-
Assess RNA quality and quantity. Ensure an A260/280 ratio of ~2.0 and an A260/230 ratio of 2.0-2.2 using a spectrophotometer (e.g., NanoDrop). RNA integrity can be checked via gel electrophoresis.
3. DNase Treatment:
-
To eliminate any contaminating genomic DNA, treat the extracted RNA with DNase I. This step is crucial for accurate gene expression analysis.
4. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. Use an equal amount of RNA for all samples to ensure consistency.
5. qPCR Primer Design and Validation:
-
Design primers specific to your target genes (e.g., FOS, DUSP6, SPRY4, CCND1) and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB, B2M). Primers should typically amplify a product of 70-200 base pairs.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90-110%.
6. Quantitative PCR Reaction:
-
Prepare the qPCR reaction mix. A typical reaction includes:
-
cDNA template
-
Forward and reverse primers
-
A fluorescent dye-based master mix (e.g., SYBR Green)
-
Nuclease-free water
-
-
Run the reactions in a real-time PCR instrument. A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
7. Data Analysis:
-
The instrument software will record the cycle threshold (Ct), which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method:
-
Normalize to Housekeeping Gene (ΔCt): For each sample, calculate ΔCt = Ct(target gene) - Ct(housekeeping gene).
-
Normalize to Control (ΔΔCt): Calculate ΔΔCt = ΔCt(PD184352 treated) - ΔCt(Vehicle control).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
Data Presentation: Expected Gene Expression Changes
The following table summarizes the expected quantitative results from a qPCR experiment designed to validate the effects of PD184352 on key downstream genes of the MEK/ERK pathway. A significant decrease in the expression of these genes is anticipated following MEK inhibition.
| Target Gene | Function in Pathway & Cell Proliferation | Expected Fold Change (PD184352 vs. Vehicle) |
| FOS | An immediate-early gene and a component of the AP-1 transcription factor, which regulates cell proliferation and differentiation.[8] | ~0.2 - 0.4 |
| DUSP6 | A dual-specificity phosphatase that dephosphorylates and inactivates ERK1/2, acting as a negative feedback regulator. Its expression is induced by ERK signaling.[7][9] | ~0.3 - 0.5 |
| SPRY4 | A protein that inhibits the RAS/RAF/MEK/ERK pathway, acting as another negative feedback regulator whose expression is dependent on the pathway's activity.[7][9][10] | ~0.4 - 0.6 |
| CCND1 | Encodes Cyclin D1, a key protein for cell cycle progression from G1 to S phase. Its transcription is promoted by ERK signaling.[8] | ~0.5 - 0.7 |
Note: The exact fold change can vary depending on the cell line, treatment duration, and drug concentration.
Comparison with Alternative Validation Methods
While qPCR is the preferred method for targeted gene expression validation, other techniques can provide complementary information.
| Method | Advantages | Disadvantages |
| Quantitative PCR (qPCR) | Highly sensitive and specific, quantitative, high-throughput, requires small amounts of RNA. | Can only analyze a few genes at a time, requires careful primer design and validation. |
| Western Blot | Validates changes at the protein level, confirming that transcriptional changes lead to functional consequences. | Semi-quantitative, lower throughput, requires specific antibodies. |
| Immunofluorescence / IHC | Provides spatial information about protein expression within cells and tissues. | Not easily quantifiable, lower throughput. |
| RNA-Sequencing (RNA-Seq) | Provides a global, unbiased view of the entire transcriptome, allowing for the discovery of novel target genes. | Higher cost, more complex data analysis, requires higher amounts of RNA. |
Quantitative PCR is an indispensable tool for validating the downstream effects of targeted inhibitors like PD184352. By accurately quantifying the changes in mRNA levels of key MEK/ERK pathway target genes, researchers can confirm the inhibitor's mechanism of action and elucidate its impact on cellular signaling and gene regulation. The combination of a well-structured experimental design, meticulous execution of the qPCR protocol, and robust data analysis ensures reliable and reproducible validation of on-target drug effects.
References
- 1. CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Transcriptional Signature for Evaluation of MEK/ERK Pathway Baseline Activity and Long-Term Modulations in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Critical Safety Notice: Specific Disposal Procedures for FR186054 Require Manufacturer's Safety Data Sheet
Proper disposal procedures for the chemical compound FR186054 cannot be provided without its specific Safety Data Sheet (SDS). Extensive searches for the SDS of this compound have not yielded the necessary documentation from manufacturers or suppliers. The SDS is a critical document that outlines the specific hazards, handling procedures, and environmental considerations required for the safe disposal of a chemical.
Researchers, scientists, and drug development professionals are strongly advised to obtain the SDS for this compound directly from the chemical supplier or manufacturer before handling or disposing of this substance. Disposal of any chemical without consulting its SDS can pose significant safety risks to personnel and the environment.
General Guidance for Laboratory Chemical Waste Disposal
In the absence of a specific SDS for this compound, the following general procedures for the disposal of hazardous laboratory chemicals should be followed as a baseline, with the understanding that these are not a substitute for the specific guidance that the SDS for this compound would provide.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is hazardous based on its properties (e.g., ignitable, corrosive, reactive, toxic). Without the SDS for this compound, it should be treated as a hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Collect this compound waste in a dedicated and clearly labeled container.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Waste must be collected in containers that are compatible with the chemical. The container must be in good condition, with a secure, leak-proof lid.
-
Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents. Include the date when the waste was first added to the container.
Step 3: Storage
-
Designated Storage Area: Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to store waste containers in secondary containment trays or bins to contain any potential leaks or spills.
Step 4: Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Contact them to schedule a waste pickup.
-
Do Not Dispose Down the Drain: Never dispose of chemical waste by pouring it down the sink or into the regular trash.
Quantitative Data and Experimental Protocols
Due to the inability to locate the Safety Data Sheet for this compound, no specific quantitative data regarding disposal limits, concentrations, or detailed experimental protocols for its neutralization or deactivation can be provided. This information would be detailed in the SDS.
Visualization of Disposal Workflow
Without specific procedural steps from an SDS, a detailed and accurate workflow diagram for the disposal of this compound cannot be generated. A generalized workflow for hazardous waste disposal is presented below.
Caption: General workflow for the safe disposal of laboratory hazardous waste.
It is imperative to obtain the Safety Data Sheet for this compound to ensure safe and compliant disposal. The procedures outlined above are for general guidance only and may not be sufficient or appropriate for this specific compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
